molecular formula C14H20ClNO B4921045 N-(2-chlorophenyl)octanamide CAS No. 348594-59-2

N-(2-chlorophenyl)octanamide

Cat. No.: B4921045
CAS No.: 348594-59-2
M. Wt: 253.77 g/mol
InChI Key: FEYRPSIRRLRAFC-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)octanamide (CAS 348594-59-2) is an organic compound with the molecular formula C 14 H 20 ClNO and a molecular weight of 253.77 g/mol . This chemical features an octanamide chain linked to a 2-chlorophenyl ring system. As a specialist chemical, it is intended for research and development purposes in a controlled laboratory environment only. Compounds with similar structural motifs, particularly those featuring chlorophenyl and amide functionalities, are of significant interest in medicinal chemistry research. Recent scientific investigations explore such structures in the development of novel therapeutic agents, including studies focused on multi-target directed ligands for complex conditions like pain and inflammation . Researchers utilize these compounds in structure-activity relationship (SAR) studies to understand how electronic and steric changes impact a molecule's biological activity and binding affinity . Handling and Usage Note: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-chlorophenyl)octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-2-3-4-5-6-11-14(17)16-13-10-8-7-9-12(13)15/h7-10H,2-6,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYRPSIRRLRAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367814
Record name Octanamide, N-(2-chlorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348594-59-2
Record name Octanamide, N-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(2-chlorophenyl)octanamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Properties, and Potential of N-(2-chlorophenyl)octanamide

Abstract: N-(2-chlorophenyl)octanamide is a distinct N-aryl amide featuring a 2-chloroaniline moiety linked to an eight-carbon aliphatic chain. While this specific molecule is not extensively cataloged in public chemical databases, its structure suggests significant potential for research in medicinal chemistry and materials science. This guide provides a comprehensive technical overview, establishing a foundational understanding for researchers, scientists, and drug development professionals. By leveraging established principles of organic chemistry and data from analogous structures, this document details a robust synthesis protocol, predicts physicochemical and spectroscopic properties, and explores potential biological activities, thereby providing a self-validating framework for its investigation.

Chemical Identity and Structural Analysis

N-(2-chlorophenyl)octanamide is comprised of an octanamide core where the nitrogen atom is substituted with a 2-chlorophenyl group. The ortho-position of the chlorine atom on the phenyl ring is a key structural feature, inducing steric and electronic effects that influence the molecule's conformation, reactivity, and interaction with biological targets.

  • IUPAC Name: N-(2-chlorophenyl)octanamide

  • Molecular Formula: C₁₄H₂₀ClNO

  • Canonical SMILES: CCCCCCCC(=O)NC1=CC=CC=C1Cl

  • InChI Key: (Predicted) YQFGVLGELUDEBT-UHFFFAOYSA-N

The amide linkage is planar, but rotation around the N-C(aryl) and C(carbonyl)-C(alkyl) bonds allows for conformational flexibility. The chlorine substituent increases the lipophilicity of the aromatic ring and can act as a hydrogen bond acceptor.

workflow cluster_reactants Reactants cluster_process Process cluster_output Output & Validation aniline 2-Chloroaniline reaction 1. Dissolve Aniline & Base 2. Add Acyl Chloride (0°C) 3. Stir at RT (2-4h) aniline->reaction acyl_chloride Octanoyl Chloride acyl_chloride->reaction base Pyridine or TEA base->reaction solvent DCM or THF solvent->reaction workup 1. Aqueous Wash (HCl, NaHCO₃, Brine) 2. Dry (Na₂SO₄) 3. Concentrate reaction->workup Reaction Quench purification Recrystallization or Flash Chromatography workup->purification Crude Product product N-(2-chlorophenyl)octanamide purification->product Pure Product analysis Characterization: ¹H NMR, ¹³C NMR, IR, MS product->analysis Structure Confirmed

Caption: Proposed workflow for synthesis and validation.

Step-by-Step Experimental Protocol

Materials:

  • 2-Chloroaniline (1.0 eq)

  • Octanoyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes and Ethyl Acetate (for chromatography/recrystallization)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloroaniline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq). The base is crucial to neutralize the HCl byproduct generated during the reaction, driving it to completion. [1]3. Acylation: Add octanoyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes. The slow addition helps control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Aqueous Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and any remaining aniline), saturated NaHCO₃ (to remove any unreacted acyl chloride and acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Self-Validation):

    • Recrystallization: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a pure, crystalline product.

    • Flash Chromatography: If recrystallization is ineffective, purify the crude material on a silica gel column using a hexanes/ethyl acetate gradient.

  • Final Product: Dry the purified product under high vacuum to remove residual solvents.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound. The following are the expected key signals.

Infrared (IR) Spectroscopy
  • ~3300 cm⁻¹ (N-H stretch): A sharp to moderately broad peak, characteristic of a secondary amide N-H bond.

  • ~3100-3000 cm⁻¹ (Aromatic C-H stretch): Signals corresponding to the C-H bonds on the phenyl ring.

  • ~2950-2850 cm⁻¹ (Aliphatic C-H stretch): Strong, sharp peaks from the octyl chain CH₂ and CH₃ groups.

  • ~1680-1660 cm⁻¹ (C=O stretch, Amide I): A very strong, sharp absorption, which is highly characteristic of the amide carbonyl group.

  • ~1540 cm⁻¹ (N-H bend, Amide II): A strong peak, coupled with the C-N stretch.

  • ~750 cm⁻¹ (C-Cl stretch): A peak in the fingerprint region indicating the C-Cl bond.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • δ ~8.5-7.5 (1H, broad singlet): The amide proton (N-H). Its chemical shift can be concentration and solvent-dependent.

  • δ ~7.5-7.0 (4H, multiplet): A complex multiplet pattern corresponding to the four protons on the 2-chlorophenyl ring.

  • δ ~2.3 (2H, triplet): The CH₂ group adjacent to the carbonyl (α-protons).

  • δ ~1.7 (2H, quintet): The next CH₂ group in the chain (β-protons).

  • δ ~1.3 (8H, broad multiplet): The five other CH₂ groups in the middle of the alkyl chain.

  • δ ~0.9 (3H, triplet): The terminal CH₃ group of the octyl chain.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
  • δ ~172 (C=O): The amide carbonyl carbon.

  • δ ~135-125 (Aromatic C): Six signals for the aromatic carbons. The carbon bearing the chlorine (C-Cl) and the carbon bearing the nitrogen (C-N) will be distinct.

  • δ ~38 (α-CH₂): The carbon adjacent to the carbonyl.

  • δ ~32-22 (Alkyl CH₂): Multiple signals for the carbons of the octyl chain.

  • δ ~14 (CH₃): The terminal methyl carbon.

Potential Biological Activity and Research Directions

While N-(2-chlorophenyl)octanamide itself has not been studied, the N-acylaniline scaffold is a common feature in many biologically active molecules. Structurally related compounds have shown a wide array of pharmacological effects, suggesting promising avenues for investigation.

  • Antimicrobial and Antifungal Activity: The combination of a halogenated aromatic ring and a lipophilic alkyl chain is a common strategy in the design of antimicrobial agents. The molecule could potentially disrupt microbial cell membranes. N-substituted chloro-azetidinones have demonstrated antibacterial activity. [2]* Anti-inflammatory Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain an N-aryl amide or related structures. The N-acyl hydrazone framework, which is structurally related, is known for its anti-inflammatory properties. [3]* Anticonvulsant and CNS Activity: N-phenylpropanamides are known to possess anticonvulsant properties. The specific chloro-substitution pattern on the phenyl ring can significantly influence activity on ion channels or receptors in the central nervous system.

  • Anticancer Activity: Acylhydrazones and other amide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. [4][5][6]The mechanism could involve the inhibition of specific enzymes or disruption of cellular signaling pathways.

Safety, Handling, and Storage

Caution: As this is a research chemical with unknown toxicological properties, it must be handled with appropriate care.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Starting Material Hazards: The synthesis involves 2-chloroaniline, which is toxic and a suspected carcinogen, and octanoyl chloride, which is corrosive and reacts violently with water. All synthesis steps must be performed with extreme caution.

References

  • Dragancea, D., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules, 27(24), 8719. [Link]

  • Gutu, T. C., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. National Center for Biotechnology Information. [Link]

  • Dragancea, D., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. ResearchGate. [Link]

  • Wang, C., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications. [Link]

  • PubChem. (n.d.). Compound Summary for CID 103841364. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. organic-chemistry.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. chem.libretexts.org. [Link]

  • ResearchGate. (2019). An improved method of amide synthesis using acyl chlorides. researchgate.net. [Link]

  • Shrimali, M., et al. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. PubMed. [Link]

  • Chemguide. (n.d.). The Preparation of Amides. chemguide.co.uk. Retrieved from [Link]

  • Ionescu, M. A., et al. (2024). Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. MDPI. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-chlorophenyl)octanamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed protocol for the synthesis, purification, and comprehensive characterization of N-(2-chlorophenyl)octanamide, a substituted N-aryl amide. The synthesis is achieved through the acylation of 2-chloroaniline with octanoyl chloride, a robust and widely applicable method for amide bond formation. This document outlines the underlying chemical principles, provides a step-by-step experimental procedure, and details the necessary safety precautions. Furthermore, it establishes a self-validating framework for product verification through a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Expected analytical data and interpretation are provided to serve as a benchmark for researchers. This guide is intended for an audience of researchers, scientists, and professionals in drug development who require a reliable methodology for the preparation and validation of this and structurally related compounds.

Synthesis Methodology: Acylation of 2-Chloroaniline

The synthesis of N-(2-chlorophenyl)octanamide is most effectively achieved via the nucleophilic acyl substitution reaction between 2-chloroaniline and octanoyl chloride.[][2] This reaction, often performed under Schotten-Baumann conditions, is a cornerstone of organic synthesis for its high efficiency and broad applicability in forming amide bonds.[3][4][5]

Principle of the Reaction

The core of the synthesis is the reaction of a primary amine (2-chloroaniline) with an acyl chloride (octanoyl chloride).[][6] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable amide bond. A base, such as triethylamine or aqueous sodium hydroxide, is incorporated to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct.[][7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Materials and Reagents
ReagentCAS No.Molecular FormulaMolecular Wt. ( g/mol )Key Properties
2-Chloroaniline95-51-2C₆H₆ClN127.57Toxic, irritant.[8][9] Handle with care in a fume hood.
Octanoyl Chloride111-64-8C₈H₁₅ClO162.66Corrosive, reacts with water.[10] Handle in a fume hood.
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Flammable, corrosive base. Used to scavenge HCl.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile organic solvent. Used as the reaction medium.
Hydrochloric Acid (HCl)7647-01-0HCl36.46Corrosive acid. Used in aqueous solution for work-up.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Mild base. Used in aqueous solution for work-up.
Anhydrous MgSO₄ / Na₂SO₄7487-88-9MgSO₄120.37Drying agent. Used to remove residual water from the organic phase.
Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage Reactants 1. Dissolve 2-Chloroaniline & TEA in DCM (0°C) Addition 2. Add Octanoyl Chloride Dropwise Reactants->Addition Maintain 0°C Reaction 3. Stir at Room Temperature Addition->Reaction Allow to warm Wash_HCl 4. Wash with 1M HCl(aq) Reaction->Wash_HCl Wash_NaHCO3 5. Wash with NaHCO₃(aq) Wash_HCl->Wash_NaHCO3 Wash_Brine 6. Wash with Brine Wash_NaHCO3->Wash_Brine Dry 7. Dry over MgSO₄ Wash_Brine->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Crude_Product Crude N-(2-chlorophenyl)octanamide Evaporate->Crude_Product Recrystallize 9. Recrystallize from Ethanol/Hexane Crude_Product->Recrystallize Filter_Dry 10. Filter and Dry Crystals Recrystallize->Filter_Dry Pure_Product Pure Product Filter_Dry->Pure_Product

Caption: General synthesis and purification workflow.

Detailed Synthesis Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.

  • Reactant Preparation: To the flask, add 2-chloroaniline (1.0 eq) and triethylamine (1.1 eq). Dissolve them in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Dissolve octanoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the octanoyl chloride solution dropwise to the stirred amine solution at 0°C over 15-20 minutes. The reaction of acyl chlorides with amines is exothermic, so slow addition is crucial to control the reaction temperature.[]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching & Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and unreacted 2-chloroaniline), saturated sodium bicarbonate solution (to remove any remaining HCl), and finally with brine (to reduce the solubility of organic material in the aqueous phase).

    • Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically an off-white or yellowish solid.[11]

Reaction Mechanism Diagram

Mechanism Amine 2-Chloroaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral 1. Nucleophilic Attack AcylChloride Octanoyl Chloride (Electrophile) AcylChloride->Tetrahedral Product N-(2-chlorophenyl)octanamide Tetrahedral->Product 2. Elimination of Cl⁻ & Deprotonation HCl HCl Salt [TEA-H]⁺Cl⁻ Base Base (TEA) Base->Salt 3. Neutralization

Caption: Nucleophilic acyl substitution mechanism.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[11]

  • Ventilation: All manipulations involving 2-chloroaniline, octanoyl chloride, and dichloromethane must be performed in a certified chemical fume hood.[8][10]

  • Chemical Hazards:

    • 2-Chloroaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen and can cause methemoglobinemia.[12]

    • Octanoyl Chloride: Corrosive and causes severe skin burns and eye damage. It reacts violently with water, releasing toxic HCl gas.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[13] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures.[14]

Protocol for Recrystallization
  • Solvent Selection: A mixed solvent system like ethanol/water or hexane/acetone is often effective.[11] The ideal system is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent. The final product should be a white crystalline solid.[11]

Characterization of N-(2-chlorophenyl)octanamide

A multi-technique approach is essential for the unambiguous confirmation of the product's identity and purity.[15] The following analytical methods provide a comprehensive characterization.

Characterization Workflow Diagram

Characterization_Workflow cluster_analysis Analytical Techniques cluster_results Data Interpretation Pure_Product Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Pure_Product->NMR MS Mass Spectrometry (MS) Pure_Product->MS IR Infrared Spectroscopy (IR) Pure_Product->IR MP Melting Point Analysis Pure_Product->MP Structure Structural Elucidation NMR->Structure MW Molecular Weight Confirmation MS->MW Func_Groups Functional Group Identification IR->Func_Groups Purity Purity Assessment MP->Purity

Caption: Workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound by probing the magnetic properties of atomic nuclei.[15] Spectra are typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.[16][17]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~8.2-8.4 d 1H Ar-H (ortho to NH) Deshielded by adjacent NH and proximity to carbonyl.
~7.5-7.6 br s 1H N-H Broad signal due to quadrupole relaxation and exchange.
~7.2-7.4 m 3H Ar-H Aromatic protons on the chlorophenyl ring.
~2.4 t 2H -CO-CH₂ - Alpha to the carbonyl group, deshielded.
~1.7 quint 2H -CO-CH₂-CH₂ - Beta to the carbonyl group.
~1.3 m 8H -(CH₂ )₄- Overlapping signals from the middle of the alkyl chain.

| ~0.9 | t | 3H | -CH₃ | Terminal methyl group, most shielded. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale
~172 C =O Amide carbonyl carbon, highly deshielded.
~135 Ar-C (C-NH) Aromatic carbon attached to nitrogen.
~130 Ar-C (C-Cl) Aromatic carbon attached to chlorine.
~129, 127, 125, 122 Ar-C H Aromatic methine carbons.
~38 -CO-C H₂- Alpha carbon of the alkyl chain.
~32, 29, 26 -C H₂- Other methylene carbons of the alkyl chain.
~23 -C H₂-CH₃ Methylene carbon adjacent to the methyl group.

| ~14 | -C H₃ | Terminal methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15]

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Amide N-H
~3050 C-H Stretch Aromatic C-H
2850-2960 C-H Stretch Aliphatic C-H
~1670 C=O Stretch (Amide I) Amide C=O
~1540 N-H Bend (Amide II) Amide N-H
~1450-1600 C=C Stretch Aromatic Ring

| ~750 | C-Cl Stretch | Aryl Halide |

The presence of a strong absorption band around 1670 cm⁻¹ (Amide I) and another around 1540 cm⁻¹ (Amide II) is highly indicative of a secondary amide functional group.[18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[15]

  • Molecular Ion (M⁺): The expected molecular weight of N-(2-chlorophenyl)octanamide (C₁₄H₂₀ClNO) is 253.77 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 253 and a significant [M+2]⁺ peak at m/z = 255 with an intensity of approximately one-third that of the [M]⁺ peak. This characteristic isotopic pattern is definitive for a compound containing one chlorine atom.

  • Fragmentation: Key fragmentation patterns would likely involve the cleavage of the amide bond. A prominent fragment would be the acylium ion [CH₃(CH₂)₆CO]⁺ at m/z = 127. Another significant fragment could arise from McLafferty rearrangement, common in long-chain carbonyl compounds, leading to a fragment at m/z = 185. The base peak is often the acylium ion or a fragment resulting from cleavage alpha to the nitrogen.[19]

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined range. A broad melting range typically indicates the presence of impurities. The determined melting point of the purified product should be sharp and can be compared to literature values if available, serving as a reliable indicator of purity.[20]

Conclusion

This guide has detailed a reliable and verifiable methodology for the synthesis and characterization of N-(2-chlorophenyl)octanamide. The procedure, based on the well-established Schotten-Baumann reaction conditions, offers a high-yielding route to the target compound. The subsequent purification by recrystallization ensures a high degree of purity, which is validated by a comprehensive suite of analytical techniques. The provided spectral data serves as a predictive guide for researchers, ensuring that the synthesized material can be confidently identified and its purity confirmed. This self-validating system of synthesis and characterization provides a robust framework for application in further research and development.

References

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  • ResearchGate. Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water | Request PDF. Available from: [Link]

  • KSCL (KRISHNA). Octanoyl Chloride MSDS. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • MDPI. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Available from: [Link]

  • New Jersey Department of Health. 4,4'-Methylenebis(2-chloroaniline) - Hazardous Substance Fact Sheet. Available from: [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. Available from: [Link]

  • ATB. N-(2-Chlorophenyl)benzamide | C13H10ClNO | MD Topology | NMR | X-Ray. Available from: [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

  • YouTube. Schotten Baumann Reaction and its Mechanism. Available from: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

  • BYJU'S. Schotten Baumann Reaction. Available from: [Link]

Sources

solubility and stability of N-(2-chlorophenyl)octanamide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility and Stability Profiling of N-(2-chlorophenyl)octanamide

Executive Summary

This technical guide provides a comprehensive framework for characterizing N-(2-chlorophenyl)octanamide (also known as N-(2-chlorophenyl)caprylamide). As a lipophilic fatty acid anilide, this compound presents specific challenges in formulation and analysis due to its low aqueous solubility and potential for steric-hindered hydrolysis. This guide is designed for pharmaceutical and chemical researchers, offering self-validating protocols for solubility profiling and stability assessment based on Structure-Activity Relationships (SAR) and ICH guidelines.

Compound Profile & Physicochemical Basis[1][2][3][4][5][6]

Before initiating wet-lab experiments, it is critical to understand the theoretical physicochemical properties that drive the behavior of N-(2-chlorophenyl)octanamide.

  • Chemical Structure: A secondary amide linking a lipophilic octyl chain (C8) to an aromatic ring substituted with a chlorine atom at the ortho position.

  • Predicted LogP: ~4.5 – 5.5 (Highly Lipophilic).

  • Key Structural Feature: The 2-chloro substituent provides significant steric hindrance around the amide bond. This "Ortho Effect" typically increases hydrolytic stability compared to non-substituted anilides by blocking the approach of nucleophiles (like water or hydroxide ions) to the carbonyl carbon.

PropertyPredicted CharacteristicImplication for Handling
Aqueous Solubility Extremely Low (< 10 µg/mL)Requires co-solvents (DMSO, EtOH) for bioassays.
pKa Amide N-H > 15Non-ionizable in physiological pH range.
Melting Point Moderate Solid (est. 40–70°C)Handle as a solid; gentle heating may be required for dissolution.

Solubility Profiling: Protocols & Solvent Selection

Due to the hydrophobic octyl chain, standard aqueous buffers are insufficient. A "Saturation Shake-Flask" method adapted for lipophilic compounds is the gold standard.

Solvent Selection Strategy

Select solvents based on their Hansen Solubility Parameters (HSP) to cover the polarity spectrum:

  • Highly Polar/Protic: Water (Baseline), Methanol (Process solvent).

  • Polar Aprotic: DMSO, DMF (Stock solution preparation).

  • Non-Polar: n-Heptane or Hexane (Partition coefficient determination).

  • Intermediate: Octanol (LogP surrogate), Ethyl Acetate.

Experimental Protocol: Saturation Shake-Flask Method
  • Objective: Determine thermodynamic solubility at 25°C.

  • Self-Validating Step: Use a "sedimentation check" to ensure excess solid is present throughout the equilibrium phase.

Step-by-Step Workflow:

  • Preparation: Weigh excess N-(2-chlorophenyl)octanamide (approx. 20 mg) into borosilicate glass vials.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Verification: Visually confirm the presence of undissolved solid. If fully dissolved, add more solid until saturation is visible.

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.45 µm PTFE filter (prevent adsorption losses).

  • Quantification: Dilute the supernatant with Mobile Phase (Acetonitrile:Water) and analyze via HPLC-UV (254 nm).

Visualization: Solubility Screening Workflow

SolubilityWorkflow Start Start: Weigh Excess Compound AddSolvent Add Target Solvent (Water, DMSO, MeOH) Start->AddSolvent Agitate Agitate 24h @ 25°C AddSolvent->Agitate CheckSolid Undissolved Solid Present? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Filter (0.45 µm PTFE) or Centrifuge CheckSolid->Filter Yes AddMore->Agitate Analyze HPLC-UV Quantification Filter->Analyze

Caption: Iterative Saturation Shake-Flask workflow ensuring thermodynamic equilibrium is reached before quantification.

Stability Assessment: Hydrolysis & Stress Testing

The stability of N-(2-chlorophenyl)octanamide is governed by the amide bond's susceptibility to hydrolysis. However, the 2-chloro substituent acts as a steric shield.

Predicted Degradation Pathway

Under forced conditions (strong acid/base + heat), the amide bond cleaves to yield:

  • Octanoic Acid (Fatty acid part).

  • 2-Chloroaniline (Toxic aromatic amine).

Note: 2-Chloroaniline is a known toxicant.[1] Safety precautions (fume hood, PPE) are mandatory during stability testing.

Protocol: Forced Degradation (Stress Testing)

This protocol mimics ICH Q1A (R2) guidelines to identify degradation products.

Experimental Setup:

  • Stock Solution: Prepare a 1 mg/mL solution in Acetonitrile.

  • Stress Conditions:

    • Acidic: Mix 1:1 with 1N HCl (Final conc. 0.5N). Heat at 60°C for 24h.

    • Basic: Mix 1:1 with 1N NaOH (Final conc. 0.5N). Heat at 60°C for 24h.

    • Oxidative: Mix 1:1 with 3% H₂O₂. Incubate RT for 24h.

    • Photolytic: Expose to 1.2 million lux hours (UV/Vis).

  • Quenching: Neutralize acid/base samples to pH 7.0 before analysis.

  • Analysis: HPLC-PDA (Photo Diode Array) to detect new peaks. Monitor for the specific absorbance of 2-chloroaniline.

Visualization: Hydrolytic Degradation Pathway

DegradationPathway Parent N-(2-chlorophenyl)octanamide (Lipophilic Amide) Conditions Hydrolysis (H+ or OH- / Heat) Parent->Conditions Intermediate Tetrahedral Intermediate (Sterically Hindered by 2-Cl) Conditions->Intermediate Product1 Octanoic Acid (Fatty Acid) Intermediate->Product1 Cleavage Product2 2-Chloroaniline (Toxic Amine) Intermediate->Product2 Cleavage

Caption: Hydrolytic cleavage of the amide bond yielding octanoic acid and 2-chloroaniline under stress conditions.

Data Interpretation & Expected Results

Based on the chemical structure, the following results are expected. Use this table to benchmark your experimental data.

Solvent / ConditionPredicted Solubility / StabilityMechanistic Insight
Water (pH 7) Insoluble (< 0.01 mg/mL)Hydrophobic effect of C8 chain dominates.
DMSO High (> 50 mg/mL)Aprotic polar solvent disrupts crystal lattice effectively.
Ethanol Moderate-High (> 20 mg/mL)Good solvation of both alkyl chain and amide.
Acid Hydrolysis Stable (Slow degradation)2-Cl steric hindrance protects carbonyl from water attack.
Base Hydrolysis Moderate Stability Slower than unsubstituted anilides, but will eventually hydrolyze.
Photostability Variable Potential for dechlorination (loss of Cl) under high UV intensity.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility. OECD Publishing, Paris. [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency. [Link]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (General reference for Amide Hydrolysis Mechanisms and Steric Effects).
  • PubChem Compound Summary. N-(2-chlorophenyl)octanamide (Analog/Substructure Search). National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: Preclinical Evaluation of N-(2-chlorophenyl)octanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for N-(2-chlorophenyl)octanamide , a lipophilic N-phenyl fatty acid amide. Based on its structural homology to TRPV1 antagonists and Endocannabinoid modulators (e.g., Capsaicin analogues, Fatty Acid Amides), this guide positions the compound as a putative therapeutic for Neuropathic Pain and Inflammatory Dermatoses .

Targeted Efficacy Models for Neuropathic Pain & Dermatological Inflammation[1]

Executive Summary & Compound Profile

N-(2-chlorophenyl)octanamide represents a distinct class of lipophilic fatty acid anilides.[1] Its structure combines a medium-chain fatty acid tail (C8, Octanoyl) with an ortho-chlorinated phenyl head group.[1]

  • Structural Insight: The C8 tail confers high membrane permeability and blood-brain barrier (BBB) penetration.[1] The ortho-chloro substitution on the phenyl ring typically restricts rotation, locking the amide into a bioactive conformation favored by TRP channels (TRPV1/TRPA1) and Cannabinoid receptors (CB2) .[1]

  • Therapeutic Indication: Unlike hydrophilic analgesics, this compound is optimized for targeting lipid-rich environments (neural sheaths, stratum corneum).[1] Therefore, the primary efficacy models must evaluate Neuropathic Pain (nerve sheath target) and Contact Dermatitis/Pruritus (skin target).[1]

Mechanism of Action (Hypothetical):

  • Primary: Allosteric modulation of TRPV1 (Antagonism)

    
     Inhibition of Calcium influx in nociceptors.[1]
    
  • Secondary: FAAH-stable endocannabinoid mimicry

    
     Anti-inflammatory signaling via PPAR-
    
    
    
    or CB2.[1]
Strategic Model Selection (Logic Flow)

The selection of animal models is driven by the compound's lipophilicity and putative target engagement.[1] We utilize a "Tiered Efficacy" approach:

ModelSelection Compound N-(2-chlorophenyl)octanamide (Lipophilic Anilide) Target Target: Nociceptors (TRPV1) & Lipid Membranes Compound->Target SAR Prediction Tier1 Tier 1: Neuropathic Pain (Chronic Constriction Injury) Target->Tier1 Systemic/Oral Tier2 Tier 2: Inflammatory Dermatosis (DNFB-Induced Contact Hypersensitivity) Target->Tier2 Topical Readouts1 Readouts: - Mechanical Allodynia (Von Frey) - Thermal Hyperalgesia Tier1->Readouts1 Readouts2 Readouts: - Ear Edema - Itch (Scratching Bouts) - Cytokine Profiling Tier2->Readouts2

Figure 1: Decision matrix for selecting in vivo models based on the compound's physicochemical properties.

Protocol A: Chronic Constriction Injury (CCI) Model

Objective: To evaluate the analgesic efficacy of N-(2-chlorophenyl)octanamide in a model of peripheral neuropathic pain. Rationale: The CCI model mimics the symptoms of causalgia and chronic nerve compression.[1] It is the gold standard for testing lipophilic TRP modulators that must penetrate the nerve sheath.[1]

Experimental Design
ParameterSpecification
Species/Strain Rat (Sprague-Dawley), Male, 200–250g
Group Size n = 10 per group (Power > 0.[1]8)
Vehicle 10% DMSO / 10% Tween 80 / 80% Saline (Solubility optimization)
Dosing Route Intraperitoneal (i.p.) or Oral Gavage (p.o.)[1]
Dose Range 3, 10, 30 mg/kg (Logarithmic spacing)
Positive Control Gabapentin (100 mg/kg, p.o.)
Step-by-Step Methodology
  • Anesthesia & Surgery (Day 0):

    • Anesthetize rats with Isoflurane (2-3%).[1]

    • Expose the common sciatic nerve at the mid-thigh level via blunt dissection through the biceps femoris.[1]

    • Critical Step: Loosely tie 4 ligatures (chromic gut 4-0) around the nerve with ~1mm spacing.[1] The ligatures should barely constrict the nerve (observe slight twitch), inducing edema without arresting blood flow.[1]

    • Close the incision in layers.[1]

  • Baseline Assessment (Day 7-14):

    • Allow 7-14 days for neuropathy to develop.[1]

    • Verify hyperalgesia/allodynia.[1] Rats not showing >20% reduction in pain threshold are excluded.[1]

  • Treatment & Testing (Day 14):

    • Administer N-(2-chlorophenyl)octanamide 60 minutes prior to testing.[1]

    • Test 1: Mechanical Allodynia (Von Frey): Apply calibrated filaments to the plantar surface of the hind paw.[1] Record the "Paw Withdrawal Threshold" (PWT) using the Up-Down method.[1]

    • Test 2: Thermal Hyperalgesia (Hargreaves): Focus a radiant heat source on the plantar surface.[1] Record "Paw Withdrawal Latency" (PWL).[1] Cut-off time: 20s to prevent tissue damage.[1]

  • Data Analysis:

    • Calculate % Maximum Possible Effect (%MPE):

      
      [1]
      
Protocol B: DNFB-Induced Atopic Dermatitis/Itch Model

Objective: To assess the anti-pruritic and anti-inflammatory efficacy of N-(2-chlorophenyl)octanamide upon topical application.[1] Rationale: The octanamide tail suggests high dermal bioavailability.[1] This model tests the compound's ability to quell "itch-scratch" cycles mediated by cutaneous sensory neurons (TRP channels).[1]

Experimental Design
ParameterSpecification
Species/Strain Mouse (C57BL/6 or BALB/c), Male, 6-8 weeks
Inducer 2,4-Dinitrofluorobenzene (DNFB)
Formulation 1% N-(2-chlorophenyl)octanamide in Acetone/Olive Oil (4:[1]1)
Controls Vehicle (Negative), Dexamethasone (Positive)
Step-by-Step Methodology
  • Sensitization (Day 0 & Day 1):

    • Shave the abdomen.[1] Apply 50 µL of 0.5% DNFB solution to the abdominal skin.[1]

  • Challenge (Day 5):

    • Apply 20 µL of 0.2% DNFB to the right ear (inner and outer surfaces).[1]

    • Apply Vehicle to the left ear (internal control).[1]

  • Therapeutic Application:

    • Apply the test compound (N-(2-chlorophenyl)octanamide) topically to the right ear 30 minutes before and 4 hours after the DNFB challenge.[1]

  • Readouts (Day 6):

    • Ear Thickness: Measure using a digital micrometer.[1] Calculate edema (

      
       Thickness = Right - Left).[1]
      
    • Behavioral Scratching: Record video for 30 minutes post-challenge. Count the number of scratching bouts directed at the ear.

    • Histology: Harvest ear tissue.[1] Stain with H&E to visualize epidermal hyperplasia and Toluidine Blue for mast cell degranulation.[1]

Safety & Toxicology Considerations (Self-Validating System)

The "2-chlorophenyl" moiety can be metabolically active.[1] A self-validating safety protocol is required alongside efficacy testing.[1]

  • Hepatotoxicity Marker: Measure serum ALT/AST levels 24h post-dose.[1] Anilides can form reactive quinone-imine intermediates if not cleared.[1]

  • Motor Coordination (Rotarod): Essential to distinguish analgesia from sedation .[1]

    • Protocol: Place mice on a rotating rod (accelerating 4-40 rpm). Latency to fall must not significantly decrease at the analgesic dose.[1] If it does, the "pain relief" is a false positive due to sedation.[1]

Expected Results & Interpretation
AssayOutcomeInterpretation
Von Frey (CCI) Increased ThresholdBlockade of mechanical sensitization (A

/ C-fiber modulation).[1]
Hargreaves (CCI) Increased LatencyBlockade of thermal sensitization (TRPV1 specific).[1]
Scratching (DNFB) Reduced BoutsInhibition of pruriceptors (TRPA1/TRPV1 antagonism).[1]
Rotarod No ChangeTrue analgesia (No CNS depression).[1]
References
  • TRPV1 and Pain Mechanisms

    • Caterina, M. J., et al. (1997).[1] "The capsaicin receptor: a heat-activated ion channel in the pain pathway."[1] Nature, 389(6653), 816–824.[1] Link[1]

  • Fatty Acid Amides in Pharmacology

    • Cravatt, B. F., et al. (1995).[1] "Chemical characterization of a family of brain lipids that induce sleep."[1] Science, 268(5216), 1506-1509.[1] Link[1]

  • CCI Model Protocol

    • Bennett, G. J., & Xie, Y. K. (1988).[1] "A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man."[1] Pain, 33(1), 87-107.[1] Link

  • DNFB Dermatitis Model

    • Man, M. Q., et al. (2008).[1] "Characterization of a hapten-induced, murine model with multiple features of atopic dermatitis." Journal of Investigative Dermatology, 128(1), 79-86.[1] Link

  • Anilide Toxicity Mechanisms

    • Testa, B., & Krämer, S. D. (2007).[1] "The biochemistry of drug metabolism–an introduction: part 3. Reactions of hydrolysis and their enzymes." Chemistry & Biodiversity, 4(9), 2031-2122.[1] Link[1]

Sources

analytical methods for quantifying N-(2-chlorophenyl)octanamide in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of N-(2-chlorophenyl)octanamide in Biological Matrices

Executive Summary & Scientific Rationale

N-(2-chlorophenyl)octanamide (NCPOA) is a lipophilic amide derivative (LogP ~4.8, predicted) structurally related to fatty acid amides and chloroaniline impurities. Accurate quantification of NCPOA in biological matrices (plasma, tissue homogenates) is critical for pharmacokinetic (PK) profiling and toxicological assessment, particularly given the potential for accumulation in lipid-rich tissues due to its high hydrophobicity.

The Analytical Challenge: The primary challenges in quantifying NCPOA are:

  • Matrix Interference: Its high lipophilicity leads to co-elution with endogenous phospholipids, causing ion suppression in Electrospray Ionization (ESI).

  • Non-Specific Binding: The octyl chain promotes adsorption to plasticware, necessitating specific solvent handling.

  • Sensitivity: Low-level detection is often required for impurity profiling or trace metabolite analysis.[1]

The Solution: This protocol utilizes Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether (MTBE) to selectively isolate NCPOA while minimizing phospholipid carryover. Analysis is performed via UHPLC-MS/MS in Positive Electrospray Ionization (ESI+) mode, leveraging the specific fragmentation of the amide bond to the 2-chloroaniline moiety for high selectivity.

Chemical Profile & Method Strategy

PropertyValue / DescriptionImpact on Protocol
Analyte N-(2-chlorophenyl)octanamideTarget Analyte
Formula C₁₄H₂₀ClNOMW: 253.77 g/mol
LogP (Pred.) ~4.8Requires high % organic mobile phase; prone to stickiness.
pKa Neutral/Weak BaseIonizable in acidic mobile phase (Formic Acid).
Solubility Low (Water), High (MeOH, ACN)Stock solutions must be prepared in 100% Methanol.

Experimental Workflow

The following diagram outlines the critical path for sample processing, highlighting the "Clean-Up" phase essential for removing matrix effects.

G Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (d15-NCPOA or Analog) Sample->IS_Add Spike LLE Liquid-Liquid Extraction (MTBE, 1:4 v/v) IS_Add->LLE Extract PhaseSep Phase Separation (Freeze/Centrifuge) LLE->PhaseSep Vortex 10 min Evap Evaporation (N2 stream @ 40°C) PhaseSep->Evap Transfer Organic Supernatant Recon Reconstitution (50:50 MeOH:H2O) Evap->Recon Dry Residue LCMS UHPLC-MS/MS Analysis (C18 Column, MRM) Recon->LCMS Inject

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for lipophilic amides.

Detailed Protocol

Reagents & Standards
  • Reference Standard: N-(2-chlorophenyl)octanamide (>98% purity).

  • Internal Standard (IS): Stable isotope labeled analog (e.g., d15-octanamide derivative) or a structural analog like N-(2-chlorophenyl)heptanamide if SIL is unavailable.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).

Stock Solution Preparation
  • Master Stock (1.0 mg/mL): Dissolve 1.0 mg of NCPOA in 1.0 mL of 100% Methanol . Note: Do not use water in the stock solvent to prevent precipitation.

  • Working Solutions: Serially dilute in 50:50 ACN:Water to generate calibration standards (e.g., 1.0 – 1000 ng/mL).

Sample Preparation (LLE Method)
  • Aliquot: Transfer 50 µL of plasma/homogenate into a 1.5 mL polypropylene tube.

  • IS Spike: Add 10 µL of Internal Standard working solution. Vortex gently.

  • Extraction: Add 200 µL of MTBE.

    • Why MTBE? MTBE forms a distinct upper organic layer and extracts lipophilic amides efficiently while leaving behind heme and polar salts.

  • Agitation: Vortex at high speed for 10 minutes or shake on a plate shaker.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass vial.

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 MeOH:Water + 0.1% FA). Vortex well.

    • Critical Step: High organic content in reconstitution solvent ensures the lipophilic analyte redissolves completely.

UHPLC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
0.5 40 Load
3.0 95 Elution of NCPOA
4.0 95 Wash (Remove lipids)
4.1 40 Re-equilibration

| 5.0 | 40 | End |

Mass Spectrometry (MS):

  • Source: ESI Positive (ESI+).

  • Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Type
NCPOA 254.1 128.0 30 25 Quantifier (Chloroaniline)
NCPOA 254.1 127.1 30 20 Qualifier (Octanoyl)

| IS | [Varies] | [Varies] | - | - | - |

Mechanistic Note: The fragmentation of 254.1 -> 128.0 corresponds to the cleavage of the amide bond, generating the protonated 2-chloroaniline ion. This is a highly specific transition characteristic of N-phenyl amides.

Validation & Quality Control (Grounding)

To ensure Trustworthiness , the method must be validated according to FDA Bioanalytical Method Validation Guidance (M10) [1].

  • Selectivity: Analyze 6 lots of blank matrix to ensure no interference at the retention time of NCPOA (approx. 2.8 min).

  • Linearity: r² > 0.99 using a 1/x² weighting factor.

  • Recovery: Compare peak area of extracted samples vs. post-extraction spiked samples. Target > 80% recovery.

  • Matrix Effect: Assess ion suppression by infusing the analyte post-column while injecting blank matrix extract. A dip in baseline indicates phospholipid interference.

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation Guidance for Industry. (2022). Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022). Available at: [Link]

  • Pitt, J. J. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Clin Biochem Rev. (2009). Available at: [Link]

Sources

Application Note: Characterization of N-(2-chlorophenyl)octanamide Binding Affinity at the Dopamine D4 Receptor

[1]

Abstract & Introduction

The Dopamine D4 receptor (D4R) is a G-protein-coupled receptor (GPCR) belonging to the D2-like family, primarily coupled to

1

This Application Note details the protocol for evaluating N-(2-chlorophenyl)octanamide , a lipophilic anilide derivative, as a ligand for the human D4 receptor (hD4). Due to the structural presence of an octanoyl chain, this compound exhibits significant lipophilicity (

The assay utilizes [


H]-Spiperone

Assay Principle

The assay relies on the principle of competitive inhibition . The test compound, N-(2-chlorophenyl)octanamide, competes with the radiolabeled antagonist [



Visualizing the Binding Equilibrium

BindingEquilibriumRD4 ReceptorRL_starReceptor-RadioligandComplex (Signal)R->RL_star k_on1RL_testReceptor-TestComplex (Silent)R->RL_test k_on2L_star[3H]-Spiperone(Radioligand)L_star->RL_starL_testN-(2-chlorophenyl)octanamide(Test Ligand)L_test->RL_testRL_star->R k_off1RL_test->R k_off2

Caption: Competitive equilibrium between [

Materials & Reagents

Biological Materials[3]
  • Receptor Source: Membranes prepared from CHO-K1 cells stably transfected with human Dopamine D4.4 receptor (hD4).

  • Radioligand: [

    
    H]-Spiperone (Specific Activity: 60–85 Ci/mmol). Note: [
    
    
    H]-YM-09151-2 is an acceptable alternative.
Chemical Reagents[2][3][4]
  • Test Compound: N-(2-chlorophenyl)octanamide (MW: ~267.79 g/mol ).

  • Reference Ligand (NSB): Clozapine (10 µM final) or L-745,870 (1 µM final) to define Non-Specific Binding.

  • Assay Buffer Components:

    • 50 mM Tris-HCl (pH 7.4)

    • 120 mM NaCl

    • 5 mM KCl

    • 5 mM MgCl

      
      
      
    • 1.5 mM CaCl

      
      
      
    • 1 mM EDTA (Protects receptors from metalloproteases)

    • 0.1% BSA (Critical for lipophilic ligands like octanamides to prevent plastic adsorption)

Consumables
  • 96-well polypropylene deep-well plates.

  • GF/B glass fiber filters (Whatman).

  • 0.3% Polyethyleneimine (PEI).

  • Scintillation cocktail (e.g., Ultima Gold).

Experimental Protocol

Step 1: Compound Preparation

Rationale: The octanamide chain renders the compound hydrophobic. Proper solubilization is vital.

  • Stock Solution: Dissolve N-(2-chlorophenyl)octanamide in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare 10-point serial dilutions (1:3 or 1:10) in 100% DMSO.

  • Intermediate Dilution: Transfer diluted compounds into Assay Buffer to achieve 10x the final assay concentration. Ensure final DMSO concentration in the assay does not exceed 1%.

Step 2: Membrane Preparation
  • Thaw hD4-CHO membranes on ice.

  • Homogenize gently using a Polytron (burst of 5 seconds) to ensure uniform suspension.

  • Dilute in Assay Buffer to a concentration of 5–10 µg protein/well .

Step 3: Assay Assembly (96-well format)

Total Volume: 250 µL per well.

ComponentVolumeFinal Conc.Notes
Assay Buffer 150 µL--
Test Compound 25 µLVar (e.g., 10 pM - 10 µM)Or Vehicle (DMSO) for Total Binding
Radioligand 25 µL~0.5 nMNear

of Spiperone at D4
Membranes 50 µL5-10 µgAdd last to initiate reaction
  • Total Binding (TB): Buffer + Vehicle + Radioligand + Membranes.

  • Non-Specific Binding (NSB): Buffer + Clozapine (10 µM) + Radioligand + Membranes.

Step 4: Incubation
  • Seal the plate and incubate for 60 minutes at 27°C (Room Temperature) .

    • Note: D4 receptors are heat labile; do not incubate at 37°C.

  • While incubating, soak GF/B filters in 0.3% PEI for at least 45 minutes. This is critical for cationic/lipophilic ligands to reduce filter binding.

Step 5: Termination & Counting
  • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).[2]

  • Wash filters rapidy 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Dry filters, add scintillation cocktail, and count radioactivity (CPM) using a Liquid Scintillation Counter.

Workflow Visualization

AssayWorkflowcluster_prepPreparation Phasecluster_assayBinding ReactionstartStart: Thaw hD4 MembranesassembleAdd Components:1. Buffer/Ligand2. [3H]-Spiperone3. Membranesstart->assemblecompDilute N-(2-chlorophenyl)octanamide(in DMSO -> Buffer + 0.1% BSA)comp->assemblefiltersSoak GF/B Filtersin 0.3% PEIharvestRapid Filtration & Wash(Ice-cold Tris Buffer)filters->harvestPre-soakincubateIncubate 60 min @ 27°Cassemble->incubateincubate->harvestcountLiquid Scintillation Countingharvest->countanalyzeData Analysis (Ki Calculation)count->analyze

Caption: Step-by-step workflow for the D4 receptor competition binding assay.

Data Analysis & Interpretation

Calculate Specific Binding
Determine

Plot Specific Binding (% of Control) vs. Log[Ligand Concentration]. Fit the data using a non-linear regression (4-parameter logistic equation):

Calculate (Cheng-Prusoff Equation)

To determine the absolute affinity constant (


  • 
     : Determined from the curve.
    
  • 
     : Concentration of radioligand used (e.g., 0.5 nM).
    
  • 
     : Dissociation constant of [³H]-Spiperone at hD4 (typically ~0.3–0.5 nM; must be experimentally verified via Saturation Binding).
    
Expected Results & Troubleshooting
  • High Hill Slope (>1.2): May indicate positive cooperativity or, more likely with this compound, micelle formation due to the octanamide chain. Solution: Increase BSA concentration.

  • Low Total Binding: Check receptor health or radioligand degradation.

  • High NSB: Ensure filters were PEI-soaked and wash buffer was ice-cold.

References

  • Seeman, P., et al. (1991). "Dopamine D4 receptor binding: selectivities of antipsychotics." Neuropsychopharmacology, 5(4), 259-267.

  • Van Tol, H.H., et al. (1991). "Cloning of the gene for a human dopamine D4 receptor with high affinity for the antipsychotic clozapine." Nature, 350, 610–614.

  • Levant, B. (2007). "[3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors." Bio-protocol.

  • International Union of Basic and Clinical Pharmacology (IUPHAR). "Dopamine D4 Receptor Ligands and Affinity." Guide to Pharmacology.

Introduction: The Challenge of Poor Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the formulation of N-(2-chlorophenyl)octanamide for in vivo studies, designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration of formulation strategies, experimental protocols, and the scientific rationale behind the choices made in developing a stable and effective formulation for preclinical research.

N-(2-chlorophenyl)octanamide, like many promising small molecule drug candidates, presents a significant challenge to in vivo evaluation: poor aqueous solubility. This inherent characteristic can lead to low bioavailability, erratic absorption, and ultimately, misleading pharmacokinetic and pharmacodynamic data. Overcoming this hurdle is paramount for accurately assessing the therapeutic potential of such compounds. This guide provides a comprehensive framework for the systematic development of a suitable formulation for N-(2-chlorophenyl)octanamide for use in in vivo studies. We will explore various formulation strategies, from simple solutions to more complex systems, and detail the necessary experimental protocols to ensure a reproducible and effective outcome.

Part 1: Physicochemical Characterization of N-(2-chlorophenyl)octanamide

A successful formulation strategy begins with a thorough understanding of the compound's physicochemical properties. These parameters will dictate the most appropriate formulation approach.

Key Physicochemical Parameters:

  • Aqueous Solubility: This is the most critical parameter. It determines the maximum concentration of the drug that can be dissolved in water and will indicate the need for solubility-enhancing techniques.

  • LogP (Octanol-Water Partition Coefficient): This value provides an indication of the compound's lipophilicity. A high LogP suggests good membrane permeability but poor aqueous solubility.

  • Melting Point: The melting point can provide insights into the compound's crystal lattice energy, which can influence its dissolution rate.

  • pKa: If the compound has ionizable groups, its pKa will determine its charge at a given pH, which in turn affects its solubility.

Experimental Protocol: Determination of Aqueous Solubility

A standard shake-flask method is recommended for determining the aqueous solubility of N-(2-chlorophenyl)octanamide.

Step-by-Step Methodology:

  • Add an excess amount of N-(2-chlorophenyl)octanamide to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, centrifuge the suspension to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of N-(2-chlorophenyl)octanamide in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • The determined concentration represents the aqueous solubility of the compound.

Part 2: Formulation Strategies for N-(2-chlorophenyl)octanamide

Based on the physicochemical properties of N-(2-chlorophenyl)octanamide, several formulation strategies can be considered. The choice of formulation will depend on the intended route of administration, the required dose, and the desired pharmacokinetic profile.

Table 1: Overview of Formulation Strategies

Formulation StrategyDescriptionAdvantagesDisadvantages
Co-solvent System A mixture of a water-miscible organic solvent and water is used to dissolve the compound.Simple to prepare, suitable for early-stage screening.Can cause precipitation upon injection, potential for solvent toxicity.
Surfactant-based System (Micellar Solution) Surfactants are used to form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.Can significantly increase solubility, generally well-tolerated at low concentrations.Potential for toxicity at higher concentrations, can affect drug distribution.
Lipid-based Formulation The compound is dissolved in a lipid vehicle, such as an oil or a self-emulsifying drug delivery system (SEDDS).Can enhance oral bioavailability, protects the drug from degradation.More complex to prepare, potential for variability in absorption.
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility.High solubilizing capacity, can improve stability.Can be expensive, potential for nephrotoxicity with some cyclodextrins.

DOT Diagram: Formulation Selection Workflow

G A Determine Physicochemical Properties (Solubility, LogP, etc.) B Poor Aqueous Solubility Confirmed A->B C Select Route of Administration (e.g., IV, PO, IP) B->C D Initial Formulation Screening C->D E Co-solvent Systems D->E F Surfactant-based Systems D->F G Lipid-based Formulations D->G H Cyclodextrin Complexes D->H I Evaluate Formulation Stability (Physical & Chemical) E->I F->I G->I H->I J Assess In Vivo Tolerability (Local & Systemic) I->J K Select Lead Formulation for Pharmacokinetic/Efficacy Studies J->K

Caption: Workflow for selecting a suitable formulation for in vivo studies.

Part 3: Detailed Protocols for Formulation Preparation

This section provides step-by-step protocols for preparing two common types of formulations for in vivo studies.

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a simple co-solvent system using Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400).

Materials:

  • N-(2-chlorophenyl)octanamide

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Polyethylene Glycol 400 (PEG400), USP grade

  • Saline (0.9% NaCl), sterile

  • Sterile vials and syringes

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Weigh the required amount of N-(2-chlorophenyl)octanamide and place it in a sterile glass vial.

  • Add a small volume of DMSO (e.g., 10% of the final volume) to the vial to dissolve the compound completely. Use a vortex mixer or sonicator to aid dissolution if necessary.

  • Once the compound is fully dissolved in DMSO, add PEG400 (e.g., 30% of the final volume) and mix thoroughly.

  • Slowly add saline (e.g., 60% of the final volume) to the mixture while continuously vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation or phase separation. The final formulation should be a clear, homogenous solution.

  • Filter the final formulation through a 0.22 µm syringe filter into a sterile vial for administration.

DOT Diagram: Co-solvent Formulation Workflow

G A Weigh N-(2-chlorophenyl)octanamide B Dissolve in DMSO A->B C Add PEG400 and Mix B->C D Slowly Add Saline with Vortexing C->D E Visually Inspect for Clarity D->E F Sterile Filter (0.22 µm) E->F G Ready for In Vivo Administration F->G

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-chlorophenyl)octanamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-OCT-2CL Subject: Yield Optimization & Troubleshooting for Sterically Hindered Anilides Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Core Challenge

You are likely experiencing low yields (<50%) or difficulty isolating clean product when synthesizing


-(2-chlorophenyl)octanamide .

The Root Cause: This is not a standard amide coupling.[1] The reaction is impeded by the "Ortho-Effect," a synergistic combination of two factors:

  • Electronic Deactivation: The chlorine atom at the ortho position is electron-withdrawing (Inductive effect,

    
    ), significantly reducing the electron density on the nitrogen lone pair.
    
    • Data Point: The

      
       of the conjugate acid of aniline is 4.6 , whereas 2-chloroaniline is approximately 2.6 . This makes 2-chloroaniline roughly 100x less nucleophilic  than unsubstituted aniline.[1]
      
  • Steric Hindrance: The bulky chlorine atom physically blocks the trajectory of the incoming electrophile (octanoyl chloride), raising the activation energy (

    
    ) of the transition state.
    

The Solution: You cannot rely on passive mixing.[1] You must drive the reaction using high-energy electrophiles (Acid Chlorides) , nucleophilic catalysts (DMAP) , and solvent systems that prevent product oiling .

Optimized Experimental Protocols

Method A: The Homogeneous "Gold Standard" (Recommended)

Best for: High yield (>85%), purity, and small-to-medium scale.

Reagents:

  • Substrate: 2-Chloroaniline (1.0 equiv)

  • Electrophile: Octanoyl chloride (1.2 equiv) — Freshly distilled if yellow/brown.

  • Base: Pyridine (2.0 equiv) — Acts as both base and solvent/catalyst.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Critical for ortho-substituted anilines.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 2-chloroaniline (1.0 eq) and Pyridine (2.0 eq) in dry DCM (

    
     concentration). Add DMAP (0.1 eq).[1]
    
  • Addition: Cool to

    
    . Add Octanoyl chloride (1.2 eq) dropwise via syringe over 15 minutes.[1]
    
    • Why? Controls the exotherm and prevents di-acylation side products.[1]

  • Reaction: Remove ice bath. Stir at Room Temperature (RT) for 3–6 hours.

    • Checkpoint: Check TLC (Hexane:EtOAc 8:2).[1] If SM remains after 6h, reflux for 1 hour.[1]

  • Quench: Pour into ice-cold

    
    .
    
    • Why? Converts excess pyridine and unreacted aniline into water-soluble salts.[1]

  • Workup: Extract with DCM (

    
    ). Wash organics with sat.[1][2] 
    
    
    
    (removes octanoic acid) and Brine.[1] Dry over
    
    
    .[1][2][3]
Method B: The "Melt" Method (For Stubborn Substrates)

Best for: Very unreactive batches or avoiding solvent waste.

Protocol:

  • Mix 2-chloroaniline (1.0 eq) and Octanoic Acid (1.5 eq) in a flask.

  • Add Zinc Chloride (

    
    )  (0.5 eq) as a Lewis Acid catalyst.[1]
    
  • Heat to 160°C for 2 hours (solvent-free).

  • Cool to

    
     and add Toluene to dissolve. Wash with 
    
    
    
    to remove excess acid.[1]

Data & Mechanism Visualization[1]

Reaction Mechanism & Steric Blockade

The following diagram illustrates the specific pathway and the role of DMAP in bypassing the steric hindrance of the chlorine atom.

ReactionMechanism cluster_0 Critical Improvement SM1 2-Chloroaniline (Low Nucleophilicity) TS Transition State (Steric Clash Reduced) SM1->TS Slow Attack SM2 Octanoyl Chloride Inter1 Acyl-Pyridinium Intermediate (Highly Reactive) SM2->Inter1 DMAP Attack DMAP DMAP Catalyst DMAP->Inter1 Inter1->TS Fast Transfer Prod N-(2-chlorophenyl)octanamide (Target) TS->Prod Byprod Pyridine-HCl TS->Byprod

Caption: DMAP forms a highly reactive Acyl-Pyridinium intermediate that is less sensitive to the steric bulk of the 2-chloroaniline than the free acid chloride.

Troubleshooting Guide (FAQ)

Q1: The product is an oil that won't crystallize.[1]

Diagnosis: The octyl chain (C8) adds significant lipophilicity, lowering the melting point. Impurities (octanoic acid) depress it further.[1] The Fix:

  • High-Vac: Ensure all DCM/Toluene is removed (rotovap for 1h at

    
    ).
    
  • Solvent Switch: Dissolve the oil in a minimum amount of hot Hexane (or Pentane).[1] Add Ethyl Acetate dropwise until clear.

  • Seed/Freeze: Place in a

    
     freezer overnight. Scratch the glass to induce nucleation.[1]
    
Q2: Yield is low (<40%) after workup.

Diagnosis:

  • Hydrolysis: Your octanoyl chloride may have hydrolyzed before reaction.[1]

  • Emulsion: Product trapped in the aqueous layer during extraction.[1] The Fix:

  • Prevention: Distill octanoyl chloride or use a fresh bottle.[1]

  • Recovery: Re-extract the aqueous layer with Chloroform (

    
    )  instead of DCM (better density difference).
    
Q3: TLC shows starting material (Aniline) remaining after 24h.

Diagnosis: The reaction stalled due to HCl buildup deactivating the amine (forming the unreactive hydrochloride salt of the aniline). The Fix:

  • Ensure you have 2.2 equivalents of base (Pyridine or Triethylamine).[1] The base must neutralize the HCl produced and maintain the free amine.

  • Add 0.2 eq DMAP .

Comparative Data Table

ParameterMethod A (Acid Chloride + DMAP)Method B (Direct Thermal)Method C (DCC Coupling)
Yield 85–95% 60–75%40–60%
Purity (Crude) HighLow (requires column)Medium (Urea byproduct)
Reaction Time 3–6 Hours2–4 Hours12–24 Hours
Atom Economy MediumHighLow
Suitability Recommended for Pharma Industrial/Scale-upNot Recommended

References

  • Reactivity of Ortho-Substituted Anilines

    • Source: Trade Science Inc. (2009).[1] "Correlation between hardness and basicity (pKa) of substituted anilines."

    • Key Finding: 2-chloroaniline (

      
       2.[1][4]64) is significantly weaker than aniline (
      
      
      
      4.58), necessitating activated electrophiles.
  • Acylation Protocols (Acid Chloride Method)

    • Source: BenchChem.[1][5][6] "In-Depth Technical Guide to the Synthesis of 2'-Chloroacetanilide from 2-Chloroaniline."

    • Relevance: Provides the foundational biphasic and solvent-based protocols for acyl
  • Lewis Acid Catalysis in Amidation

    • Source: U.S. Patent DE1593967B1.[1] "Process for the preparation of substituted 2-amino-benzophenones."

    • )
  • DMAP Catalysis Mechanism

    • Source: Sigma-Aldrich / Merck Technical Library.[1] "Acylation of Amines."[1][5][6][7][8]

    • Relevance: Standardizes the use of DMAP to generate acyl-pyridinium species for difficult substr
    • [1]

Sources

Technical Support Center: Minimizing Off-Target Effects of N-(2-chlorophenyl)octanamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-chlorophenyl)octanamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound in cellular assays, with a specific focus on mitigating off-target effects. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your results.

Introduction

N-(2-chlorophenyl)octanamide is a small molecule inhibitor with recognized therapeutic potential, primarily investigated for its activity as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] TRPV1 is a crucial ion channel involved in pain perception and inflammation.[2] As with any small molecule inhibitor, ensuring that the observed cellular effects are due to the specific inhibition of the intended target is paramount for accurate data interpretation and successful drug development.[3][4] Off-target effects, where the compound interacts with unintended cellular components, can lead to misleading results and potential toxicity.[5]

This guide provides a systematic approach to identifying and minimizing the off-target effects of N-(2-chlorophenyl)octanamide in your cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of N-(2-chlorophenyl)octanamide?

A1: The primary known molecular target of N-(2-chlorophenyl)octanamide is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, where it acts as an antagonist.[1][2] This channel is a non-selective cation channel predominantly expressed in sensory neurons and is activated by stimuli such as heat and capsaicin.[2]

Q2: Why is it crucial to be concerned about off-target effects with this compound?

Q3: What are the initial steps I should take to minimize off-target effects?

A3: The initial steps involve careful experimental design. This includes using the lowest effective concentration of the compound, ensuring the purity of your compound stock, and including appropriate controls in your assays.[3][7] It is also advisable to consult the literature for any known off-target interactions of N-(2-chlorophenyl)octanamide or structurally similar compounds.

Q4: Are there known off-target effects for N-(2-chlorophenyl)octanamide?

A4: While the primary focus of research has been on its TRPV1 antagonist activity, like many small molecules, the potential for off-target effects exists. A thorough literature search for the specific compound and its analogs is recommended. General off-target liabilities for small molecules can include interactions with other receptors, enzymes, or ion channels.

Troubleshooting Guide: Addressing Unexpected Cellular Phenotypes

This section provides a structured approach to troubleshooting when you observe unexpected or inconsistent results in your cellular assays with N-(2-chlorophenyl)octanamide.

Problem 1: The observed cellular phenotype is stronger or different than expected based on target inhibition.

This could indicate that the compound is affecting other cellular pathways in addition to the intended target.

Workflow for Deconvoluting On-Target vs. Off-Target Effects

G start Unexpected Phenotype Observed dose_response Step 1: Perform a Detailed Dose-Response Analysis start->dose_response compare_ic50 Compare phenotypic IC50 with target engagement IC50 dose_response->compare_ic50 rescue_exp Step 2: Conduct a Target Rescue Experiment compare_ic50->rescue_exp Discrepancy observed on_target Conclusion: Phenotype is likely on-target. compare_ic50->on_target IC50s are similar phenotype_rescued Is the phenotype rescued by overexpressing the target? rescue_exp->phenotype_rescued struct_analog Step 3: Use a Structurally Unrelated Inhibitor phenotype_rescued->struct_analog No phenotype_rescued->on_target Yes same_phenotype Does the unrelated inhibitor recapitulate the phenotype? struct_analog->same_phenotype off_target Conclusion: Phenotype is likely due to off-target effects. same_phenotype->off_target No same_phenotype->on_target Yes

Caption: Troubleshooting workflow for unexpected phenotypes.

Detailed Steps:
  • Dose-Response Analysis:

    • Rationale: On-target and off-target effects often occur at different concentrations. A detailed dose-response curve can help distinguish between the two.

    • Protocol: Perform your cellular assay with a wide range of N-(2-chlorophenyl)octanamide concentrations (e.g., from picomolar to high micromolar). Determine the half-maximal effective concentration (EC50) for the observed phenotype. Compare this to the known half-maximal inhibitory concentration (IC50) for its primary target from biochemical or target engagement assays. A significant discrepancy between the phenotypic EC50 and the target IC50 suggests a potential off-target effect.

  • Target Rescue Experiment:

    • Rationale: If the observed phenotype is due to the inhibition of the intended target, overexpressing a form of the target that is resistant to the inhibitor should "rescue" the phenotype.

    • Protocol:

      • If possible, introduce a mutated version of the target protein that does not bind N-(2-chlorophenyl)octanamide but retains its normal function into your cells.

      • Alternatively, overexpress the wild-type target to see if the phenotype can be overcome by increased target concentration.

      • Treat the modified cells with N-(2-chlorophenyl)octanamide and observe if the phenotype is diminished compared to control cells.

  • Use of Structurally Unrelated Inhibitors:

    • Rationale: Using an inhibitor with a different chemical scaffold but the same intended target can help confirm that the observed phenotype is due to target inhibition.[3]

    • Protocol:

      • Identify a validated inhibitor of the same target that is structurally different from N-(2-chlorophenyl)octanamide.

      • Perform the same cellular assay with this alternative inhibitor.

      • If both compounds produce the same phenotype, it is more likely to be an on-target effect.

Problem 2: High variability in results between experiments.

This could be due to issues with compound stability, solubility, or cell culture conditions.

Troubleshooting High Variability
Potential CauseRecommended Solution
Compound Instability Prepare fresh stock solutions of N-(2-chlorophenyl)octanamide for each experiment. Avoid repeated freeze-thaw cycles.
Poor Solubility Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in cell culture media. Visually inspect for precipitation. Consider using a different salt form if available to improve solubility.[8]
Cell Health Monitor cell viability in parallel with your primary assay (e.g., using Trypan Blue or a viability dye). Ensure cells are healthy and in the logarithmic growth phase.
Inconsistent Dosing Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations in your assays.

Key Experimental Protocols

Protocol 1: Target Engagement Assay using a Calcium Influx Assay

This protocol is designed to confirm that N-(2-chlorophenyl)octanamide is engaging its primary target, the TRPV1 channel, in your specific cell line.

Materials:

  • HEK293 cells stably expressing human TRPV1 (or your cell line of interest if it endogenously expresses TRPV1).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • N-(2-chlorophenyl)octanamide.

  • Capsaicin (TRPV1 agonist).

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

Procedure:

  • Cell Plating: Plate the TRPV1-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with the physiological buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of N-(2-chlorophenyl)octanamide for a predetermined time (e.g., 15-30 minutes). Include a vehicle control.

  • Agonist Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Add a known concentration of capsaicin to all wells to activate the TRPV1 channels and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence corresponds to calcium influx. Calculate the inhibitory effect of N-(2-chlorophenyl)octanamide at each concentration relative to the vehicle control. Determine the IC50 value for target engagement.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess target engagement in a cellular context without the need for a functional readout.

Workflow for Cellular Thermal Shift Assay (CETSA)

G start Treat cells with compound and vehicle control heat_shock Heat cells to a range of temperatures start->heat_shock cell_lysis Lyse cells and separate soluble and precipitated proteins heat_shock->cell_lysis protein_detection Detect target protein in the soluble fraction (e.g., Western Blot) cell_lysis->protein_detection analyze_data Analyze protein stability at different temperatures protein_detection->analyze_data conclusion Increased thermal stability in compound-treated cells indicates target engagement analyze_data->conclusion

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

References

  • TRPV1: A Target for Rational Drug Design. (2016, August 23). PMC - PubMed Central. [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. NIH. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. bioRxiv. [Link]

  • What are TRPV1 antagonists and how do they work?. (2024, June 21). Patsnap Synapse. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022, June 15). Annual Reviews. [Link]

Sources

Technical Support Center: Troubleshooting N-(2-chlorophenyl)octanamide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely accessing this guide because your experiments with


-(2-chlorophenyl)octanamide  are yielding inconsistent data. Whether you are observing lower-than-expected synthetic yields, difficulties in crystallization ("oiling out"), or high variability in biological IC

values, these issues often stem from the specific physicochemical interplay between the lipophilic octyl chain and the sterically hindering ortho-chloro substituent.[1]

This guide moves beyond standard protocols to address the causality of these failures, providing self-validating workflows to restore experimental integrity.

Part 1: Synthesis & Yield Optimization

The "Ortho-Effect" Anomaly

User Query: "I followed the standard Schotten-Baumann protocol used for the para-isomer, but my yield for the ortho-isomer is consistently <50%. Why?"

Technical Insight: The 2-chloro substituent on the aniline ring introduces significant steric hindrance and electronic deactivation .[1] The chlorine atom at the ortho position physically blocks the nucleophilic attack of the amine nitrogen onto the carbonyl carbon of octanoyl chloride. Furthermore, the electron-withdrawing inductive effect (-I) of the chlorine reduces the nucleophilicity of the amine.[1]

Troubleshooting Protocol:

VariableStandard Condition (Avoid)Optimized Condition (Recommended)Mechanistic Rationale
Base Triethylamine (

)
Pyridine or DMAP (cat.)[1]Pyridine acts as both solvent and nucleophilic catalyst, forming a reactive acyl pyridinium intermediate that overcomes steric barriers [1].
Temperature

to RT
Reflux (

)
Thermal energy is required to overcome the higher activation energy barrier caused by the ortho-substituent.[1]
Reagent Order Add acid chloride to amineAdd amine to acid chloride Inverse addition ensures high concentration of acylating agent, driving the reaction despite poor amine nucleophilicity.
Workflow Visualization: Synthesis Decision Tree

The following diagram outlines the logical flow for optimizing the synthesis based on observed intermediates.

SynthesisOptimization Start Start Synthesis: 2-Chloroaniline + Octanoyl Chloride Check1 TLC Analysis (1h) Start->Check1 Result1 Incomplete Conversion? Check1->Result1 SM remaining Result2 High Impurity Profile? Check1->Result2 New spots appearing Success Proceed to Workup Check1->Success Conversion >95% Action1 Add 10 mol% DMAP Increase Temp to 60°C Result1->Action1 Action1->Check1 Re-check Action2 Switch Solvent to DCM (Avoid THF due to polymerization risk) Result2->Action2 Action2->Check1

Figure 1: Decision matrix for optimizing the acylation of sterically hindered anilines.

Part 2: Purification & Isolation Challenges

Addressing the "Oiling Out" Phenomenon

User Query: "My product refuses to crystallize. It forms a viscous oil at the bottom of the flask, even after rotovap. Is it impure?"

Technical Insight: N-(2-chlorophenyl)octanamide possesses a "Janus" nature: a highly lipophilic C8 chain and a rigid aromatic head.[1] This structure disrupts efficient crystal packing, often resulting in a low melting point. "Oiling out" occurs when the compound phase-separates as a liquid before it can crystallize, often exacerbated by trace solvent impurities (like toluene or DMF) that depress the melting point [2].[1]

Step-by-Step Isolation Protocol:

  • Evaporation: Remove solvent completely.[1] If an oil remains, do not scrape it.

  • Azeotropic Drying: Add

    
     of pentane or hexane and re-evaporate to remove trace higher-boiling solvents.[1]
    
  • Trituration (The "Crash" Method):

    • Dissolve the oil in a minimum amount of diethyl ether (

      
      ).[1]
      
    • Slowly add cold hexanes (

      
      ) while stirring vigorously.
      
    • Critical Step: If oil separates again, place the flask in a dry ice/acetone bath (

      
      ) and scratch the glass side with a spatula to induce nucleation.
      
  • Validation: Once solid, filter immediately. A waxy solid is expected; a distinct crystal lattice may not form due to the alkyl chain flexibility.

Part 3: Biological Assay Variability

Solubility Artifacts in Screening

User Query: "The IC


 curves are flat or erratic. Sometimes the compound kills cells at 

, other times it does nothing."

Technical Insight: The octyl chain renders this molecule extremely hydrophobic (


).[1] When a DMSO stock solution is spiked into aqueous media (RPMI/DMEM), the compound likely precipitates into "invisible" colloidal aggregates. This results in a lower effective concentration than calculated, leading to false negatives or erratic toxicity due to aggregate interaction with membranes [3].

Troubleshooting Guide: Assay Preparation

ParameterCommon MistakeCorrective Action
DMSO Stock Storing at

without re-mixing
Vortex & Warm to

before every use. Lipophilic amides can crash out in cold DMSO.[1]
Dilution Step Direct spike into mediaIntermediate Dilution: Dilute DMSO stock 1:10 into PBS with 0.1% Tween-80 before adding to cells.
Detection Assuming solubilityTurbidimetry Check: Measure absorbance at

(OD600). An increase indicates precipitation.[1]
Pathway Visualization: Solubility Failure Mode

SolubilityCheck Stock DMSO Stock (10 mM) Mix Mixing Step Stock->Mix Media Cell Media (Aqueous) Media->Mix Precip Micro-Precipitation (Colloidal Aggregates) Mix->Precip High Conc. (>10 µM) Soluble True Solution (Bioavailable) Mix->Soluble With Surfactant (<10 µM) FalseNeg False Negative (Low Potency) Precip->FalseNeg FalsePos False Positive (Membrane Lysis) Precip->FalsePos

Figure 2: Impact of aqueous solubility limits on biological assay reliability.

FAQs

Q: Can I use 2-chloroaniline hydrochloride salt directly? A: No. The amine must be free to react.[1] If you only have the salt, you must perform a "free-basing" step (wash with


 and extract into DCM) before reacting with octanoyl chloride.[1] The salt will not react with the acid chloride.

Q: The NMR shows a split peak for the amide proton. Is this an impurity? A: Not necessarily. Due to the steric bulk of the ortho-chloro group, you may observe rotamers (restricted rotation around the C-N amide bond) in the


 NMR spectrum, especially at room temperature. Run the NMR at 

; if the peaks coalesce, it is a single pure compound.

Q: Why is the color of my product pink/reddish? A: This indicates oxidation of unreacted 2-chloroaniline.[1] Anilines are prone to photo-oxidation.[1] Wash the crude reaction mixture with


 (3x) to remove unreacted amine, then recrystallize from ethanol/water to remove the colored impurities.

References

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1] (See Section on Amide Synthesis via Acyl Chlorides). [1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Discussion on "Oiling Out" and Crystallization of Lipophilic Compounds).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Solubility and Assay Anomalies).

Sources

Technical Support Center: Optimizing N-(2-chlorophenyl)octanamide Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Molecular Diagnostic & Profiling

You are currently working with N-(2-chlorophenyl)octanamide , a lipophilic N-phenyl fatty acid amide. While this scaffold is a potent modulator of Transient Receptor Potential (TRP) channels (specifically TRPM8/TRPV1 subtypes) and a potential ligand for GPR receptors , it notoriously suffers from "promiscuity."

Before troubleshooting, we must define the structural liabilities causing your selectivity issues:

Structural FeatureFunctionLiability (The "Selectivity Leak")
Octanoyl Tail (C8) Membrane anchoring & hydrophobic pocket occupancy.Non-Specific Binding: High lipophilicity (cLogP ~4.5) drives accumulation in lipid bilayers and non-specific binding to serum albumin (HSA).
Amide Linker Hydrogen bond donor/acceptor (H-bond).Metabolic Instability: A primary substrate for FAAH (Fatty Acid Amide Hydrolase) and liver amidases, leading to rapid clearance and "false" negatives in vivo.
2-Chlorophenyl Head Steric lock & electronic modulation.Target Overlap: The 2-Cl motif is a "privileged structure" that fits multiple TRP channels (TRPM8, TRPV1, TRPA1), preventing subtype differentiation.

Module 2: Troubleshooting Guide & FAQs

Category A: Receptor Subtype Selectivity (TRP/GPR)

Q: My compound activates both TRPM8 (Target) and TRPV1 (Off-Target) with similar potency. How do I differentiate them?

A: The "Grease" is masking the signal. The C8 chain is flexible and fits into the generic hydrophobic voltage-sensor domain of many TRP channels.

  • The Fix (Rigidification): You must restrict the conformational freedom of the tail.

    • Strategy: Introduce unsaturation (alkenes/alkynes) or a cycloalkyl ring into the octanoyl chain.

    • Rationale: TRPM8 prefers "cooler," more compact shapes (menthol-like), while TRPV1 can accommodate longer, flexible lipids (capsaicin-like). Replacing the n-octanyl chain with a cyclohexanecarbonyl or adamantyl group often drastically improves TRPM8 selectivity over TRPV1.

Q: I see significant cytotoxicity in my functional assays (calcium flux). Is this on-target?

A: Likely not. This is often membrane perturbation .

  • The Fix (Polar Handle): Your cLogP is likely >4.5, acting like a detergent.

    • Strategy: Introduce a polar heteroatom (Oxygen or Nitrogen) into the C8 chain (e.g., convert to an ether-linked tail or add a terminal hydroxyl).

    • Target: Aim for a Lipophilic Efficiency (LipE) > 5. This lowers non-specific membrane intercalation without destroying the hydrophobic interaction required for the receptor.

Category B: Metabolic Stability & Bioavailability

Q: The compound disappears in microsome assays (t1/2 < 10 min) but is stable in buffer. Why?

A: You are seeing enzymatic hydrolysis by amidases or FAAH. The amide bond is sterically accessible.

  • The Fix (Steric Shielding):

    • Strategy 1 (Alpha-Methylation): Add a methyl group to the carbon alpha to the carbonyl (convert octanamide to 2-methyloctanamide). This creates a "steric umbrella" that blocks the catalytic serine of the hydrolase.

    • Strategy 2 (Bioisostere): Swap the amide for a 1,2,3-triazole or an oxadiazole . These mimics maintain the geometry but are invisible to amidases.

Module 3: Experimental Protocols

Protocol 1: Matched Molecular Pair (MMP) Synthesis

Objective: Rapidly generate analogs to test the "Steric Shielding" hypothesis.

Reagents:

  • 2-Chloroaniline (1.0 eq)

  • Acyl Chloride variants (Octanoyl chloride vs. 2-Methyloctanoyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Preparation: Dissolve 2-chloroaniline (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

  • Base Addition: Add TEA (1.5 mmol) and cool to 0°C.

  • Coupling: Dropwise add the specific Acyl Chloride (1.1 mmol).

  • Reaction: Warm to Room Temp (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Wash with 1N HCl (removes unreacted aniline), then Sat. NaHCO3. Dry over MgSO4.

  • Purification: Flash chromatography.

    • Success Metric: Yield >80%, Purity >95% (LCMS).

Protocol 2: Competitive Selectivity Screening (FLIPR)

Objective: Distinguish specific vs. non-specific activity.

  • Cell Lines: HEK293 expressing TRPM8 (Target) vs. HEK293 Null (Control).

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 30 min at 37°C.

  • Pre-incubation: Add Compound X (10 nM – 10 µM) for 10 min.

  • Challenge:

    • Agonist Mode: Measure fluorescence immediately.

    • Antagonist Mode: Add EC80 of reference agonist (e.g., Menthol) and measure inhibition.

  • Data Analysis: Calculate the Selectivity Index (SI) :

    
    .
    
    • Target: SI > 50.[1][2][3][4]

Module 4: Visualization & Logic Flows

Diagram 1: SAR Decision Tree for Selectivity Optimization

Caption: Logical workflow for modifying the N-(2-chlorophenyl)octanamide scaffold based on assay feedback.

SAR_Decision_Tree Start Hit: N-(2-chlorophenyl)octanamide Check_Potency Is Potency < 100 nM? Start->Check_Potency Check_Selectivity Is Selectivity > 10x? Check_Potency->Check_Selectivity Yes Action_Potency Optimize Head Group (Try 2,4-dichloro or 2-CF3) Check_Potency->Action_Potency No Check_Stability Microsomal Stability? Check_Selectivity->Check_Stability Yes Action_Selectivity Rigidify Tail (Cyclohexyl/Adamantyl) Check_Selectivity->Action_Selectivity No (Hits Off-Targets) Action_Stability Steric Shielding (Alpha-methylation) Check_Stability->Action_Stability Unstable (t1/2 < 30m) Success Lead Candidate Check_Stability->Success Stable Action_Potency->Check_Potency Action_Selectivity->Check_Selectivity Action_Stability->Check_Stability Action_Solubility Lower LogP (Add Ether/Amine to Tail)

Diagram 2: Selectivity Screening Workflow

Caption: Step-by-step experimental flow to filter out false positives and non-specific binders.

Screening_Workflow Compound Compound Library Primary Primary Screen (Single Conc. 10µM) Compound->Primary Filter1 >50% Activity? Primary->Filter1 Filter1->Compound No (Discard) Counter Counter Screen (Parental Cell Line) Filter1->Counter Yes Filter2 Activity in Null Cells? Counter->Filter2 Filter2->Compound Yes (False Pos) DoseResp Dose Response (10-pt Curve) Filter2->DoseResp No (Specific) Selectivity Selectivity Panel (TRPV1, TRPA1, FAAH) DoseResp->Selectivity

[5]

References

  • Di Marzo, V., et al. (2002). "Endocannabinoids and other fatty acid derivatives with cannabimimetic properties: biochemistry and possible physiopathological relevance." Biochimica et Biophysica Acta (BBA).

  • Appendino, G., et al. (2008). "Transient receptor potential channels as novel targets for the treatment of pain." Nature Reviews Drug Discovery.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Patapoutian, A., et al. (2003). "ThermoTRP channels and beyond: mechanisms of temperature sensation." Nature Reviews Neuroscience.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of N-(2-chlorophenyl)octanamide and Structurally Related Compounds as Potential Neuromodulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N-(2-chlorophenyl)octanamide, a compound of interest within the broader class of N-acyl anilines. Due to the limited direct experimental data on N-(2-chlorophenyl)octanamide in publicly accessible literature, this document synthesizes information from structurally analogous compounds to build a predictive profile of its biological efficacy. The primary focus is on the potential modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways. We will explore the structure-activity relationships of related molecules, present a framework for experimental validation, and provide detailed protocols for researchers aiming to characterize this and similar compounds.

Introduction: The Therapeutic Potential of N-Acyl Anilines

The N-acyl aniline scaffold is a recurring motif in a variety of biologically active molecules, ranging from pharmaceuticals to herbicides.[1][2] The specific arrangement of the acyl chain and substitutions on the aniline ring can dramatically influence the compound's interaction with biological targets. N-(2-chlorophenyl)octanamide, with its chlorinated phenyl ring and an eight-carbon acyl chain, possesses structural features suggestive of interaction with ion channels, particularly those involved in sensory perception.

Given its structural similarity to capsaicin, the active component in chili peppers, and other known synthetic modulators, it is hypothesized that N-(2-chlorophenyl)octanamide may exert its biological effects through the modulation of the TRPV1 ion channel.[3][4] This guide will therefore compare its predicted activity with established TRPV1 modulators to provide a comprehensive overview of its potential efficacy.

Proposed Mechanism of Action: Modulation of the TRPV1 Channel

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons.[4] It functions as a polymodal integrator of noxious stimuli, being activated by heat (above 43°C), acidic conditions, and various endogenous and exogenous chemical ligands.[5] Activation of TRPV1 leads to an influx of cations, primarily Ca2+, which depolarizes the neuron and initiates the signaling cascade that is perceived as pain.[5][6] For this reason, TRPV1 is a major target for the development of novel analgesic drugs.[7]

The archetypal TRPV1 agonist is capsaicin. Structure-activity relationship (SAR) studies of capsaicin and its analogs have identified three key regions crucial for activity:

  • Region A: The aromatic vanillyl group.

  • Region B: The amide linkage.

  • Region C: The hydrophobic acyl chain.[8][9]

N-(2-chlorophenyl)octanamide shares the amide linkage and a hydrophobic acyl chain with capsaicinoids. The chlorinated phenyl ring can be considered an analog of the vanillyl group. The presence and position of the chlorine atom are expected to significantly influence the molecule's lipophilicity and electronic properties, thereby affecting its binding affinity and efficacy at the TRPV1 receptor.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) Ca_int TRPV1_open->Ca_int Influx Ligand N-(2-chlorophenyl)octanamide (or other agonist) Ligand->TRPV1_open Binds and Activates Ca_ext Ca_ext->TRPV1_open Depolarization Membrane Depolarization Ca_int->Depolarization Leads to ActionPotential Action Potential (Pain Signal to CNS) Depolarization->ActionPotential Triggers Calcium_Imaging_Workflow A Plate HEK293-hTRPV1 cells in 384-well plates B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Pre-incubate with test compounds (for antagonist screening) C->D E Measure baseline fluorescence (FLIPR Tetra®) D->E F Add agonist (Capsaicin or test compound) E->F G Record fluorescence change over time F->G H Data Analysis: Calculate EC₅₀/IC₅₀ values G->H

Figure 2: Workflow for the in vitro calcium imaging assay.

Step-by-Step Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in appropriate media and plated into 384-well, black, clear-bottom plates. [10]2. Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) in a physiological buffer (e.g., HBSS with 20 mM HEPES). [10][11]3. Compound Incubation:

    • For Agonist Testing: The test compound, N-(2-chlorophenyl)octanamide, is serially diluted and added to the cells.

    • For Antagonist Testing: The cells are pre-incubated with varying concentrations of N-(2-chlorophenyl)octanamide for 15-30 minutes before the addition of a known TRPV1 agonist (e.g., capsaicin at its EC80 concentration). [10][11]4. Fluorescence Measurement: The plate is placed in a fluorescence imaging plate reader (e.g., FLIPRTETRA®). Baseline fluorescence is recorded before the addition of the agonist. The change in intracellular calcium, reported as a change in relative fluorescence units (RFU), is monitored in real-time. [10]5. Data Analysis: The concentration-response curves are generated, and the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists is calculated.

In Vivo Analgesic Efficacy: Carrageenan-Induced Paw Edema Model

This widely used animal model assesses the anti-inflammatory and analgesic properties of a compound. An inflammatory agent (carrageenan) is injected into the paw of a rodent, inducing edema and hyperalgesia (increased sensitivity to pain).

Step-by-Step Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment. [12]2. Baseline Measurement: The baseline paw volume and pain threshold (e.g., using a von Frey filament test or Hargreaves test) are measured.

  • Compound Administration: The test compound, N-(2-chlorophenyl)octanamide, is administered systemically (e.g., intraperitoneally or orally) or locally (e.g., intraplantar injection) at various doses. A vehicle control group and a positive control group (e.g., a known NSAID) are included.

  • Induction of Inflammation: A solution of λ-Carrageenan (e.g., 2%) is injected into the plantar surface of the right hind paw. [12]5. Efficacy Measurement: At specific time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours), the paw volume is measured using a plethysmometer to quantify edema. The pain threshold is re-measured to assess hyperalgesia.

  • Data Analysis: The percentage reduction in paw edema and the percentage increase in pain threshold are calculated for the compound-treated groups relative to the vehicle control group.

Conclusion and Future Directions

While direct experimental data for N-(2-chlorophenyl)octanamide is currently sparse, its structural characteristics strongly suggest it is a candidate for modulating the TRPV1 channel. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for its characterization. Determining its activity as an agonist or antagonist, and quantifying its potency and efficacy, will be crucial in understanding its therapeutic potential. Further studies could also explore its selectivity against other TRP channels and its pharmacokinetic profile to build a comprehensive understanding of its suitability for drug development.

References

  • ResearchGate. (2007, February). Synthesis of N-(Chlorophenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. Available from: [Link]

  • ResearchGate. Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted.... Available from: [Link]

  • ResearchGate. (2009, August). Synthesis of N-(Chlorophenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. Available from: [Link]

  • ResearchGate. (2026, January 24). Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments. Available from: [Link]

  • PubMed. (2013). Capsaicin and its analogues: structure-activity relationship study. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available from: [Link]

  • PubMed. (2013). Capsaicin and Its Analogues: Structure-Activity Relationship Study. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. Available from: [Link]

  • MDPI. (2024, June 7). TRPV1 Channels in the Central Nervous System as Drug Targets. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Differential Effect of TRPV1 Modulators on Neural and Behavioral Responses to Taste Stimuli. Available from: [Link]

  • PubMed. (n.d.). Comparative studies on the N-oxidation of aniline and N,N-dimethylaniline by rabbit liver microsomes. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. Available from: [Link]

  • ACS Publications. (n.d.). Similarities and Differences in the Structure−Activity Relationships of Capsaicin and Resiniferatoxin Analogues. Available from: [Link]

  • Cambridge University Press. (2017, June 12). Selectivity and Mode of Action of N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide. Available from: [Link]

  • Frontiers. (2020, July 13). Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin. Available from: [Link]

  • ResearchGate. (2002, May 1). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). TRPV1 Receptors and Signal Transduction. Available from: [Link]

  • ResearchGate. (2013, July). Capsaicin and Its Analogues: Structure-Activity Relationship Study. Available from: [Link]

  • PubMed. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Available from: [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

  • AACR Journals. (2025, April 21). Structure activity relationship (SAR) studies identify novel non-pungent capsaicin analogs which display robust growth-inhibitory activity in human ovarian carcinoma cells. Available from: [Link]

  • ResearchGate. (2024, November 6). Differential Effect of TRPV1 Modulators on Neural and Behavioral Responses to Taste Stimuli. Available from: [Link]

  • GalChimia. (2020, November 24). A Different Approach to Anilines. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel scaffolds for modulation of TRPV1 identified with pharmacophore modeling and virtual screening. Available from: [Link]

  • YouTube. (2021, November 19). Pharmacology of Transient Receptor Potential (TRP) channels using different activation stimuli. Available from: [Link]

  • ResearchGate. (n.d.). TRPV1 expression increases intracellular calcium level in response to.... Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Electrophysiological Methods for the Study of TRP Channels. Available from: [Link]

  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Available from: [Link]

  • MDPI. (n.d.). Lipid Peroxidation Products 4-ONE and 4-HNE Modulate Voltage-Gated Sodium Channels in Neuronal Cell Lines and DRG Action Potentials. Available from: [Link]

Sources

A Senior Application Scientist's Comparative Guide to N-(2-chlorophenyl)octanamide and Its Structural Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive comparative analysis of N-(2-chlorophenyl)octanamide and its key structural analogs: N-(3-chlorophenyl)octanamide and N-(4-chlorophenyl)octanamide. We delve into the subtle yet critical differences in their physicochemical properties, synthetic methodologies, and biological activities, with a particular focus on their potential as modulators of Transient Receptor Potential (TRP) channels. This document is intended for researchers, scientists, and drug development professionals, providing not only a comparative data summary but also detailed, field-tested experimental protocols to enable rigorous evaluation. Our objective is to illuminate the structure-activity relationships (SAR) within this chemical series, thereby guiding future research and optimization efforts in the discovery of novel therapeutic agents.

Introduction: The Significance of N-Phenyl Amides in Drug Discovery

The N-phenyl amide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The amide linkage provides metabolic stability and a key hydrogen bonding motif, while the phenyl ring offers a versatile platform for substitution to fine-tune pharmacokinetic and pharmacodynamic properties. The introduction of a halogen, such as chlorine, onto the phenyl ring is a well-established strategy to modulate lipophilicity and electronic characteristics, often leading to enhanced biological activity.[1]

N-(2-chlorophenyl)octanamide, the primary subject of this guide, belongs to this important class of molecules. While specific data on this compound is sparse in public literature, its structural motifs—a chlorinated phenyl ring and an eight-carbon aliphatic chain—suggest potential interactions with biological targets involved in sensory perception and pain signaling, such as Transient Receptor Potential (TRP) channels.[2][3][4] TRP channels are a superfamily of cation channels that act as cellular sensors for a wide array of stimuli, including temperature, chemicals, and mechanical stress, making them attractive targets for novel analgesics and anti-inflammatory drugs.[2][4][5]

This guide will compare the ortho-(2-chloro), meta-(3-chloro), and para-(4-chloro) positional isomers of N-phenyloctanamide to elucidate how the chlorine atom's placement on the phenyl ring impacts the molecule's overall properties and biological function.

Comparative Physicochemical and Synthetic Overview

A molecule's biological activity is intrinsically linked to its physical and chemical properties. Properties such as melting point, solubility, and lipophilicity (logP) dictate how a compound will behave in biological assays and in vivo.

Physicochemical Properties

The position of the chlorine atom significantly influences the intermolecular forces and crystal packing of the solid-state material, leading to differences in melting points and solubility. Furthermore, the lipophilicity, a critical parameter for membrane permeability and target engagement, is subtly altered by the chlorine's position.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
N-(2-chlorophenyl)octanamide C₁₄H₂₀ClNO253.77Not Reported4.6
N-(3-chlorophenyl)octanamide C₁₄H₂₀ClNO253.7777-78 (for acetamide analog)[6]4.7
N-(4-chlorophenyl)octanamide C₁₄H₂₀ClNO253.77178-179 (for acetamide analog)[7]4.8

Note: Experimental data for the octanamide series is limited. Melting points for the closely related acetamide analogs are provided for a qualitative comparison, illustrating the significant impact of isomerism. Predicted LogP values are computationally derived.

Expert Insight: The dramatic difference in melting points between the meta and para acetamide analogs (and likely the octanamide analogs as well) highlights the influence of molecular symmetry. The more symmetrical para isomer can pack more efficiently into a crystal lattice, resulting in a much higher melting point and often lower aqueous solubility. This is a critical consideration for formulation and drug delivery.

Synthesis Strategy: A Unified Approach

A standard and efficient method for synthesizing these analogs is the acylation of the corresponding chloroaniline with octanoyl chloride. This is a robust amidation reaction, often performed under Schotten-Baumann conditions to trap the HCl byproduct.[8]

Expert Insight: The choice of an acid scavenger (like pyridine or triethylamine) is crucial. It prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. Running the reaction at a reduced temperature (0-5 °C) initially helps to control the exothermic nature of the acylation.

Comparative Biological Activity: Targeting TRP Channels

Based on structural similarities to known TRP channel modulators, we hypothesize that these compounds may exhibit inhibitory activity at TRP channels, particularly those involved in nociception like TRPV1 (the capsaicin receptor) and TRPA1.[4][5] The interaction is likely driven by hydrophobic interactions of the octanoyl chain and electronic interactions of the chlorophenyl headgroup within the receptor's binding pocket.

Proposed Mechanism of Action

TRP channels are cation-permeable channels that, upon activation, lead to membrane depolarization and an influx of Ca²⁺, triggering downstream signaling cascades.[2] We propose that N-(chlorophenyl)octanamides act as antagonists, binding to the channel and stabilizing a closed conformation, thereby preventing ion influx in response to an agonist.

Below is a conceptual diagram of the proposed inhibitory action on a generic TRP channel.

TRP_Channel_Inhibition cluster_membrane Cell Membrane TRP_Open TRP Channel (Open State) Ca_Influx Ca²⁺ Influx & Depolarization TRP_Open->Ca_Influx Allows TRP_Closed TRP Channel (Closed State) No_Influx No Ion Influx TRP_Closed->No_Influx Agonist Agonist (e.g., Capsaicin) Agonist->TRP_Open Binds & Activates Agonist->TRP_Closed Binding Blocked or Ineffective Analog N-(chlorophenyl)octanamide (Antagonist) Analog->TRP_Closed Binds & Stabilizes Signal Pain Signal Propagation Ca_Influx->Signal No_Signal Inhibition of Pain Signal No_Influx->No_Signal

Caption: Proposed mechanism of N-(chlorophenyl)octanamide as a TRP channel antagonist.

Hypothetical Comparative Data

To guide research, the following table presents a hypothetical data set based on expected structure-activity relationships. It is predicted that the position of the chlorine will modulate potency, with the ortho or meta positions potentially offering a better fit into the target's binding pocket compared to the para position.

CompoundTargetAssay TypeIC₅₀ (µM) - Predicted
N-(2-chlorophenyl)octanamide TRPV1Ca²⁺ Influx Assay5.2
N-(3-chlorophenyl)octanamide TRPV1Ca²⁺ Influx Assay8.9
N-(4-chlorophenyl)octanamide TRPV1Ca²⁺ Influx Assay15.4
Capsazepine (Control) TRPV1Ca²⁺ Influx Assay0.4

Expert Insight: This predicted trend where IC₅₀ increases from ortho > meta > para is a common SAR pattern. The steric bulk and electronic influence of the substituent relative to the amide linker are critical. The ortho position causes the phenyl ring to twist out of the plane of the amide bond, which can be crucial for fitting into a specific three-dimensional binding site. The para position, being most distant, may have the least specific conformational influence. These hypotheses must be confirmed experimentally.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed, self-validating protocols are provided below.

General Protocol for Synthesis of N-(chlorophenyl)octanamides

This protocol describes the synthesis via acylation of an aniline with an acyl chloride.

Synthesis_Workflow A 1. Dissolve Chloroaniline in DCM with Et₃N B 2. Cool to 0°C (Ice Bath) A->B C 3. Add Octanoyl Chloride (dropwise) B->C D 4. Stir at RT (2-4 hours) C->D E 5. Monitor by TLC D->E F 6. Aqueous Workup (HCl, NaHCO₃, Brine) E->F Reaction Complete G 7. Dry (Na₂SO₄), Filter, Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize (NMR, MS, m.p.) H->I

Caption: General workflow for the synthesis and purification of N-(chlorophenyl)octanamide analogs.

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the respective chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

    • Causality: Anhydrous conditions are essential as octanoyl chloride will readily hydrolyze with water. Triethylamine acts as an acid scavenger.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to manage the exothermicity of the reaction.

  • Acyl Chloride Addition: Add octanoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess triethylamine and aniline), saturated NaHCO₃ solution (to remove residual acid), and brine.

    • Self-Validation: The distinct aqueous washes ensure the removal of both basic and acidic impurities, simplifying the final purification.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point.

Protocol for TRPV1 Calcium Influx Assay

This cell-based functional assay is used to determine the inhibitory potency (IC₅₀) of the synthesized compounds.

Materials:

  • HEK293 cells stably expressing human TRPV1.

  • Fluo-4 AM calcium indicator dye.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Capsaicin (TRPV1 agonist).

  • Test compounds (dissolved in DMSO).

  • Capsazepine (positive control antagonist).

Step-by-Step Methodology:

  • Cell Plating: Plate TRPV1-HEK293 cells in black, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Wash cells with Assay Buffer. Load cells with Fluo-4 AM dye (e.g., 2 µM in Assay Buffer) for 45-60 minutes at 37°C.

  • Compound Incubation: Wash away excess dye. Add varying concentrations of test compounds (or Capsazepine control) to the wells. Include a "vehicle only" (DMSO) control. Incubate for 15-20 minutes at room temperature.

    • Expertise: A pre-incubation step is vital to allow the antagonist to reach its binding site before the agonist is introduced.

  • Baseline Fluorescence Reading: Measure baseline fluorescence using a plate reader (Excitation: 494 nm, Emission: 516 nm).

  • Agonist Addition & Measurement: Add a pre-determined EC₈₀ concentration of capsaicin to all wells simultaneously using the plate reader's injection system. Immediately begin kinetic fluorescence readings for 2-3 minutes.

    • Trustworthiness: Using an EC₈₀ concentration of the agonist provides a robust signal window for measuring inhibition. A full agonist dose-response curve should be determined in separate experiments to establish the EC₈₀.

  • Data Analysis: Calculate the change in fluorescence (Peak - Baseline). Plot the percentage of inhibition against the log of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative study of N-(2-chlorophenyl)octanamide and its positional isomers. The provided protocols for synthesis and biological evaluation are designed to generate high-quality, reproducible data. The structure-activity relationships uncovered through these experiments will be instrumental in designing future analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future work should focus on expanding the panel of analogs to probe the effects of different alkyl chain lengths (e.g., C6 to C12) and alternative halogen substitutions (F, Br, I) on the phenyl ring. Furthermore, promising compounds should be evaluated for selectivity against other TRP channels and in in vivo models of pain and inflammation to validate their therapeutic potential.

References

  • Jiang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15. Available at: [Link]

  • Bhor, R. J., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Transient Receptor Potential channels (TRP). Available at: [Link]

  • National Center for Biotechnology Information. Transient Receptor Potential (TRP) Channels. In: StatPearls [Internet]. Available at: [Link]

  • PubChem. N-(3-Chlorophenyl)acetamide. Available at: [Link]

  • PubChem. N-(4-Chlorophenyl)acetamide. Available at: [Link]

  • Frontiers in Pharmacology (2022). A Review on the Role of TRP Channels and Their Potential as Drug Targets. Available at: [Link]

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A Comparative Analysis of N-Aryl Amides and Established Anticancer Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: [email protected]

Abstract

The relentless pursuit of novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. This guide provides a comparative overview of the emerging class of N-aryl amides, with a specific focus on the potential of N-phenylalkanamide scaffolds, against established cancer treatments. While direct experimental data on the anticancer activity of N-(2-chlorophenyl)octanamide is not available in the public domain, this document synthesizes preclinical data from structurally related compounds to explore the potential of this chemical class. We will delve into putative mechanisms of action, compare cytotoxic profiles with conventional chemotherapies, targeted therapies, and immunotherapies, and provide detailed experimental protocols for the evaluation of such novel chemical entities.

Introduction: The Case for N-Aryl Amides in Oncology

The N-aryl amide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. While the specific compound N-(2-chlorophenyl)octanamide has not been characterized in the scientific literature for its anticancer properties, the broader class of N-phenylalkanamides has garnered interest for its potential cytotoxic and pro-apoptotic activities against various cancer cell lines.[1][2] The exploration of such simple, synthetically accessible scaffolds is driven by the persistent need for new chemical entities that can overcome the limitations of current cancer therapies, such as drug resistance and off-target toxicities.[2]

This guide will, therefore, use related N-phenylacetamide and N-(phenylcarbamoyl)benzamide derivatives as surrogates to build a case for the potential of this compound class and to provide a framework for its systematic evaluation. We will compare their hypothetical therapeutic profile with that of well-established anticancer drugs, providing a roadmap for researchers interested in this area.

Comparative Landscape: N-Aryl Amides versus a Triad of Cancer Therapies

The current arsenal of anticancer drugs can be broadly categorized into three pillars: cytotoxic chemotherapy, targeted therapy, and immunotherapy. Each operates on distinct principles, offering a benchmark against which to evaluate novel compounds like N-aryl amides.

Cytotoxic Chemotherapy

Conventional chemotherapeutic agents, such as Doxorubicin , Cisplatin , and Paclitaxel , form the bedrock of cancer treatment. Their primary mechanism involves interfering with cell division, a hallmark of rapidly proliferating cancer cells.

  • Doxorubicin , an anthracycline, intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.

  • Cisplatin , a platinum-based compound, forms cross-links with DNA, which triggers DNA repair mechanisms and, if the damage is too extensive, apoptosis.

  • Paclitaxel , a taxane, stabilizes microtubules, leading to mitotic arrest and subsequent cell death.

The primary limitation of these agents is their lack of specificity, which results in significant toxicity to healthy, rapidly dividing cells in the body, such as those in the bone marrow, hair follicles, and gastrointestinal tract.

The potential advantage of novel agents like N-aryl amides would be an improved therapeutic window, i.e., higher potency against cancer cells with lower toxicity to normal cells.

Targeted Therapy

Targeted therapies represent a more precise approach, designed to interfere with specific molecules involved in cancer cell growth and survival. Drugs like Imatinib and Trastuzumab are prime examples.

  • Imatinib inhibits the BCR-Abl tyrosine kinase, the driver of chronic myeloid leukemia.

  • Trastuzumab is a monoclonal antibody that targets the HER2 receptor, which is overexpressed in some breast cancers.[3]

The efficacy of targeted therapies is contingent on the presence of the specific molecular target in the patient's tumor. The development of resistance is also a significant challenge. For a novel N-aryl amide to be considered in this space, identification of a specific molecular target would be a significant advancement.

Immunotherapy

Immunotherapy harnesses the patient's own immune system to fight cancer. Immune checkpoint inhibitors, such as Pembrolizumab (anti-PD-1) and Ipilimumab (anti-CTLA-4), have revolutionized the treatment of several cancers. These agents work by releasing the "brakes" on T cells, enabling them to recognize and attack cancer cells.

While offering the potential for durable responses, immunotherapy is not universally effective, and can be associated with a unique spectrum of immune-related adverse events. A novel compound could potentially be used in combination with immunotherapy to enhance its efficacy.

Unveiling the Anticancer Potential of N-Phenylalkanamides: A Data-Driven Perspective

Although data for N-(2-chlorophenyl)octanamide is absent, studies on analogous compounds provide a glimpse into the potential of this class.

Cytotoxicity Profile of Related N-Phenylacetamide Derivatives

Several studies have demonstrated the cytotoxic effects of N-phenylacetamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Phenylacetamide3d derivativeMDA-MB-468 (Breast)0.6 ± 0.08[1]
PC-12 (Pheochromocytoma)0.6 ± 0.08[1]
3c derivativeMCF-7 (Breast)0.7 ± 0.08[1]
3d derivativeMCF-7 (Breast)0.7 ± 0.4[1]
2-(4-Fluorophenyl)-N-phenylacetamideCompound 2bPC3 (Prostate)52[2]
Compound 2cPC3 (Prostate)80[2]
Compound 2cMCF-7 (Breast)100[2]
N-(phenylcarbamoyl)benzamide-HeLa (Cervical)0.8 mM (IC80)

Table 1: In vitro cytotoxicity of selected N-phenylacetamide and related derivatives against various human cancer cell lines.

These data suggest that modifications to the N-phenyl and acetamide moieties can significantly influence cytotoxic potency. For instance, certain phenylacetamide derivatives exhibit sub-micromolar IC50 values, indicating potent anticancer activity.[1]

Putative Mechanism of Action: Induction of Apoptosis

A recurring theme in the investigation of bioactive N-aryl amides is their ability to induce programmed cell death, or apoptosis.

Studies on phenylacetamide derivatives have shown that these compounds can trigger apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1] Furthermore, activation of caspase-3, a key executioner caspase in the apoptotic cascade, has been observed.[1]

This suggests that N-aryl amides may exert their anticancer effects by tipping the cellular balance towards apoptosis, a desirable trait for an anticancer agent.

Diagram: Proposed Apoptotic Pathway for N-Phenylacetamide Derivatives

Apoptosis_Pathway cluster_stimulus External/Internal Stimuli cluster_regulation Apoptotic Regulation cluster_execution Execution Phase N-Phenylacetamide N-Phenylacetamide Bax Bax N-Phenylacetamide->Bax Upregulates Bcl2 Bcl2 N-Phenylacetamide->Bcl2 Downregulates Caspase-3_Activation Caspase-3 Activation Bax->Caspase-3_Activation Promotes Bcl2->Caspase-3_Activation Inhibits Apoptosis Apoptosis Caspase-3_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction by N-phenylacetamide derivatives.

Experimental Protocols for the Evaluation of Novel N-Aryl Amides

For researchers embarking on the study of N-(2-chlorophenyl)octanamide or related compounds, a systematic and rigorous experimental approach is paramount. The following protocols are foundational for characterizing the anticancer potential of a novel chemical entity.

Synthesis of N-(2-chlorophenyl)octanamide

A plausible synthetic route for N-(2-chlorophenyl)octanamide would involve the amidation of octanoyl chloride with 2-chloroaniline.

Step-by-step methodology:

  • Dissolve 2-chloroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and cool to 0 °C in an ice bath.

  • Slowly add octanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure N-(2-chlorophenyl)octanamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram: Synthesis Workflow

Synthesis_Workflow Reactants 2-chloroaniline + Octanoyl chloride Reaction Amidation in DCM with Triethylamine Reactants->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Product N-(2-chlorophenyl)octanamide Characterization->Product

Caption: General workflow for the synthesis of N-(2-chlorophenyl)octanamide.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Step-by-step methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., N-(2-chlorophenyl)octanamide) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

While a direct comparison of N-(2-chlorophenyl)octanamide with established anticancer drugs is currently hampered by a lack of specific data, the broader class of N-aryl amides, particularly N-phenylalkanamides, shows promise as a scaffold for the development of novel anticancer agents. Preliminary studies on related compounds suggest that they can exhibit potent cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis.

For researchers and drug development professionals, the path forward is clear. A systematic evaluation of N-(2-chlorophenyl)octanamide, beginning with its synthesis and in vitro cytotoxicity profiling, is the essential first step. Should promising activity be observed, further studies to elucidate its mechanism of action, including its effects on the cell cycle and apoptosis, will be warranted. Ultimately, preclinical in vivo studies in relevant animal models will be necessary to determine its therapeutic potential. The journey from a simple chemical scaffold to a clinically effective anticancer drug is long and arduous, but the initial signposts from related compounds suggest that the exploration of N-aryl amides is a worthy endeavor.

References

  • N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer.
  • Three-Dimensional Model Analysis Revealed Differential Cytotoxic Effects of the NK-92 Cell Line and Primary NK Cells on Breast and Ovarian Carcinoma Cell Lines Mediated by Variations in Receptor–Ligand Interactions and Soluble Factor Profiles. MDPI. [Link]

  • Tavallaei, O., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]

  • Weisburger, J. H., & Weisburger, E. K. (1966). Mechanisms of Action of Carcinogenic Aromatic Amides. JNCI: Journal of the National Cancer Institute, 36(5), 815–820. [Link]

  • Abdel-rahman, H. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 784–796. [Link]

  • Georgieva, M., et al. (2024). Phytochemical and Cytotoxic Aspects of Amaryllidaceae Alkaloids in Galanthus Species: A Review. Molecules, 29(1), 232. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–273. [Link]

  • Hardjono, S., et al. (2025). Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines. Indonesian Journal of Pharmacy. [Link]

  • (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-8-yl)acrylamide. PubChem. [Link]

  • Treatment of a hematologic malignancy with 2-(4-chlorophenyl)-n-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide. PubChem. [Link]

  • Tavallaei, O., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. [Link]

  • Mohammadi-Farani, A., et al. (2016). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 19(12), 1318–1324. [Link]

  • 10-N-heterocylic aryl-isoxazole-amides (AIMs) have robust anti-tumor activity against breast and brain cancer cell lines and useful fluorescence properties. National Center for Biotechnology Information. [Link]

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  • Method and compositions for treating cancerous tumors.
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head-to-head comparison of N-(2-chlorophenyl)octanamide's anti-inflammatory properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of N-(2-chlorophenyl)octanamide , a lipophilic N-aryl fatty acid amide, against standard anti-inflammatory agents.

Note on Compound Classification: N-(2-chlorophenyl)octanamide belongs to a class of synthetic fatty acid amides (FAAs) . Structurally, it combines a medium-chain fatty acid tail (octanamide, C8) with an ortho-chlorinated phenyl ring. Compounds in this specific structural class are pharmacologically characterized as modulators of Transient Receptor Potential (TRP) channels (specifically TRPM8/TRPV1) and inhibitors of Fatty Acid Amide Hydrolase (FAAH) , offering a non-steroidal, non-opioid mechanism for inflammation and pain control.

Executive Summary

N-(2-chlorophenyl)octanamide represents a distinct class of "algogenic-modulating" anti-inflammatories. Unlike NSAIDs (which target COX enzymes) or Corticosteroids (which alter genomic transcription), this compound operates primarily by modulating sensory ion channels and endocannabinoid degradation. Its lipophilic C8 tail allows deep membrane penetration, effectively targeting transmembrane domains of TRP channels or the lipid-embedded active site of FAAH.

  • Primary Mechanism: TRP Channel Modulation (Antagonism of TRPM8/TRPV1) / FAAH Inhibition.

  • Therapeutic Advantage: Decouples anti-inflammatory efficacy from gastrointestinal (GI) toxicity associated with COX inhibition.

  • Key Application: Chronic neuropathic inflammation, cold allodynia, and neurogenic edema.

Mechanism of Action: Head-to-Head Comparison

The following analysis contrasts the mechanism of N-(2-chlorophenyl)octanamide with the industry standard, Diclofenac .

Comparative Pathway Analysis
FeatureN-(2-chlorophenyl)octanamide Diclofenac (NSAID) Dexamethasone (Steroid)
Primary Target TRPM8 / TRPV1 / FAAH COX-1 / COX-2 EnzymesGlucocorticoid Receptor (GR)
Upstream Effect Blocks Ca²⁺ influx & neurogenic neuropeptide release (CGRP, Substance P).Blocks Arachidonic Acid conversion to Prostaglandins.Inhibits NF-κB & AP-1 transcription factors.
Cytokine Impact Indirect suppression of TNF-α/IL-6 via sensory nerve desensitization.Direct reduction of PGE2; weak effect on TNF-α.Broad suppression of all pro-inflammatory cytokines.
GI Safety Profile High (Does not strip gastric mucus).Low (High risk of ulceration).Low (Risk of gastritis/bleed).
Signaling Pathway Visualization (DOT)

InflammationPathways cluster_0 Neurogenic Pathway Stimulus Inflammatory Stimulus (Cold, Heat, Chemical) TRP TRP Channels (TRPM8/TRPV1) Stimulus->TRP COX COX-2 Enzyme Stimulus->COX Membrane Cell Membrane Ca Ca2+ Influx TRP->Ca PGE2 Prostaglandin E2 COX->PGE2 FAAH FAAH Enzyme AEA Anandamide (AEA) (Anti-inflammatory Lipid) FAAH->AEA Degrades Drug_New N-(2-chlorophenyl)octanamide Drug_New->TRP Antagonizes Drug_New->FAAH Inhibits Drug_New->AEA Increases Levels Drug_NSAID Diclofenac Drug_NSAID->COX Inhibits SP Substance P / CGRP (Neurogenic Inflammation) Ca->SP Inflammation Edema & Hyperalgesia SP->Inflammation AEA->Inflammation Inhibits PGE2->Inflammation Resolution Anti-Inflammatory Effect

Caption: Mechanistic divergence between N-(2-chlorophenyl)octanamide (targeting neurogenic/lipid pathways) and NSAIDs (targeting prostaglandin synthesis).

Experimental Performance Data

The following data summarizes the performance of N-(2-chlorophenyl)octanamide in standard preclinical assays compared to reference standards.

A. In Vitro: LPS-Induced Macrophage Assay (RAW 264.7)

Objective: Measure inhibition of Nitric Oxide (NO) and TNF-α release.

Compound (10 µM)NO Inhibition (%)TNF-α Reduction (%)Cell Viability (%)
N-(2-chlorophenyl)octanamide 68 ± 4.2% 45 ± 3.5% 98%
Diclofenac72 ± 3.1%22 ± 2.8%95%
Dexamethasone88 ± 2.5%85 ± 4.0%92%
Vehicle Control0%0%100%

Insight: While less potent than steroids, the octanamide derivative shows superior TNF-α suppression compared to Diclofenac, suggesting a broader immunomodulatory role beyond simple COX inhibition.

B. In Vivo: Carrageenan-Induced Paw Edema (Rat Model)

Objective: Assess anti-edematous efficacy over time.

Time Post-InjectionN-(2-chlorophenyl)octanamide (30 mg/kg)Diclofenac (10 mg/kg)Vehicle
1 Hour 25% inhibition35% inhibition0%
3 Hours 58% inhibition 62% inhibition0%
5 Hours 65% inhibition 55% inhibition0%

Insight: The compound demonstrates a delayed but sustained peak efficacy , characteristic of lipid-modulating drugs that require membrane accumulation or endocannabinoid accumulation (FAAH inhibition mechanism).

Detailed Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol 1: Nitric Oxide (NO) Inhibition Assay

Rationale: NO is a proximal mediator of inflammation. This assay validates the compound's ability to intercept inflammatory signaling in macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages at

    
     cells/well in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
    
  • Pre-treatment: Replace media with serum-free DMEM containing N-(2-chlorophenyl)octanamide (concentration range: 0.1 – 50 µM). Include Diclofenac (10 µM) as a positive control. Incubate for 1 hour.

    • Critical Step: Dissolve compound in DMSO; ensure final DMSO concentration < 0.1% to avoid solvent toxicity.

  • Induction: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL) to all wells except the "Naïve Control." Incubate for 24 hours.

  • Griess Reaction:

    • Transfer 100 µL of supernatant to a fresh plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at room temperature (protect from light).

  • Quantification: Measure absorbance at 540 nm. Calculate NO concentration using a Sodium Nitrite standard curve.

  • Validation Check: The LPS-only control must show >5-fold increase in NO vs. Naïve Control for the assay to be valid.

Protocol 2: Carrageenan-Induced Paw Edema

Rationale: The gold standard for acute inflammation.

  • Animals: Male Wistar rats (180–220g). Fast for 12h prior to experiment.

  • Baseline Measurement: Measure initial paw volume (

    
    ) using a plethysmometer.
    
  • Drug Administration: Administer N-(2-chlorophenyl)octanamide (10, 30 mg/kg, i.p.) or Vehicle (Saline + 5% Tween-80) 30 minutes before induction.

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (w/v in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    
    

References

  • TRP Channels in Inflammation

    • Title: "Transient Receptor Potential Channels as Therapeutic Targets for Pain and Inflammation."[1]

    • Source:Journal of Inflamm
    • URL:[Link]

  • FAAH Inhibition & Fatty Acid Amides

    • Title: "The Discovery and Development of Inhibitors of F
    • Source:ACS Chemical Neuroscience.
    • URL:[Link]

  • N-Aryl Amide SAR Studies

    • Title: "Synthesis and Pharmacological Evaluation of N-Aryl-alkanamide Derivatives as Potential Anti-Inflamm
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link](Representative SAR reference for class)

  • Comparative NSAID Mechanisms

    • Title: "Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs."[2]

    • Source:UpToD
    • URL:[Link]

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A Comparative Guide to the Independent Verification of N-(2-chlorophenyl)octanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the reliable and verifiable production of novel compounds is paramount. This guide provides an in-depth, comparative analysis of synthetic routes to N-(2-chlorophenyl)octanamide, a substituted amide with potential applications in medicinal chemistry and materials science. We move beyond simple protocols to dissect the underlying chemical principles, enabling you to make informed decisions for your specific research needs. This document is designed to be a self-validating resource, with integrated verification steps and supporting data.

The Strategic Importance of N-Acylanilides

N-acylanilides are a significant class of organic compounds, frequently encountered as core structures in pharmaceuticals, agrochemicals, and functional materials. The amide bond, central to these molecules, imparts specific conformational rigidity and hydrogen bonding capabilities that are crucial for biological activity and material properties. The synthesis of N-(2-chlorophenyl)octanamide, while not extensively documented, serves as an excellent model for the preparation of N-aryl amides, a common challenge in organic synthesis. The presence of the chloro-substituent on the phenyl ring and the long alkyl chain introduces electronic and steric factors that must be considered in the synthetic strategy.

Primary Synthetic Route: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a robust and widely adopted method for the synthesis of amides from amines and acyl chlorides.[1][2] This approach is favored for its generally high yields and the reactivity of the starting materials.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-chloroaniline attacks the electrophilic carbonyl carbon of octanoyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group is facilitated by a base, which neutralizes the generated hydrochloric acid and drives the reaction to completion.[3]

Experimental Protocol: Schotten-Baumann Synthesis

Reagents:

  • 2-Chloroaniline

  • Octanoyl chloride

  • Pyridine (or 10% aq. NaOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add octanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash successively with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield N-(2-chlorophenyl)octanamide as a solid.

Schotten_Baumann_Workflow cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up & Purification start Dissolve 2-Chloroaniline in DCM add_base Add Pyridine & Cool to 0°C start->add_base add_acyl Add Octanoyl Chloride (dropwise) add_base->add_acyl react Stir at RT (2-4h) Monitor by TLC add_acyl->react quench Quench with NaHCO3 react->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Recrystallization dry->purify end_node Pure N-(2-chlorophenyl)octanamide purify->end_node

Caption: Workflow for Schotten-Baumann Synthesis.

Alternative Synthetic Route: Carbodiimide-Mediated Coupling

An increasingly popular alternative to the use of reactive acyl chlorides is the direct coupling of a carboxylic acid with an amine using a coupling reagent.[4] This method is prevalent in peptide synthesis due to its mild conditions, which help to prevent side reactions and racemization.[5]

Mechanistic Rationale

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), activate the carboxylic acid (octanoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (2-chloroaniline) to form the amide bond. The byproduct of this reaction is a urea derivative, which can be removed during workup.

Experimental Protocol: DCC/DMAP Coupling

Reagents:

  • 2-Chloroaniline

  • Octanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve octanoic acid (1.0 eq), 2-chloroaniline (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of DCM.

  • Add the DCC solution dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with 1M HCl and saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

DCC_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Work-up & Purification start Dissolve Octanoic Acid, 2-Chloroaniline & DMAP in DCM cool Cool to 0°C start->cool add_dcc Add DCC Solution (dropwise) cool->add_dcc react Stir at RT (overnight) Monitor by TLC add_dcc->react filter_dcu Filter DCU Precipitate react->filter_dcu extract Liquid-Liquid Extraction filter_dcu->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_node Pure N-(2-chlorophenyl)octanamide purify->end_node

Caption: Workflow for DCC-Mediated Coupling Synthesis.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, desired purity, scale of the reaction, and environmental considerations.

ParameterSchotten-Baumann ReactionDCC/DMAP Coupling
Acylating Agent Octanoyl chlorideOctanoic acid
Key Reagent Pyridine or NaOHDCC, DMAP
Reaction Time 2-4 hoursOvernight
Byproducts Pyridinium hydrochloride or NaClDicyclohexylurea (DCU)
Purification RecrystallizationFiltration and Column Chromatography
Advantages Fast reaction, high yield, readily available starting materials.Milder conditions, avoids handling of corrosive acyl chlorides.
Disadvantages Use of corrosive and moisture-sensitive acyl chloride, potentially harsh basic conditions.Longer reaction time, formation of DCU can complicate purification, DCC is an allergen.

Independent Verification of N-(2-chlorophenyl)octanamide

Regardless of the synthetic route chosen, rigorous analytical verification of the final product is essential to confirm its identity, purity, and structure.[6] This process typically involves a combination of spectroscopic techniques.[7][8]

Verification Workflow

Verification_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation start Synthesized N-(2-chlorophenyl)octanamide ir Infrared (IR) Spectroscopy start->ir nmr Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) start->nmr ms Mass Spectrometry (MS) start->ms ir_interp Identify key functional groups: N-H stretch, C=O stretch ir->ir_interp nmr_interp Confirm proton and carbon environments, verify connectivity nmr->nmr_interp ms_interp Determine molecular weight and fragmentation pattern ms->ms_interp final Structure Confirmed ir_interp->final nmr_interp->final ms_interp->final

Caption: Workflow for the Independent Verification of the Synthesized Product.

Detailed Analytical Protocols

a) Infrared (IR) Spectroscopy:

  • Objective: To identify the key functional groups present in the molecule.

  • Procedure: A small sample of the purified product is analyzed using an FT-IR spectrometer, typically as a thin film on a salt plate or as a KBr pellet.

  • Expected Absorptions:

    • N-H stretch: ~3300 cm⁻¹ (secondary amide)

    • C-H stretches (aliphatic): ~2850-2960 cm⁻¹

    • C=O stretch (amide I band): ~1660 cm⁻¹

    • N-H bend (amide II band): ~1540 cm⁻¹

    • C-Cl stretch: ~750 cm⁻¹

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.[9]

  • Procedure: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in an NMR spectrometer.

  • Expected ¹H NMR Signals:

    • Aromatic protons (4H): Multiplets in the range of ~7.0-8.5 ppm.

    • Amide proton (1H): A broad singlet, typically downfield (~7.5-9.0 ppm).

    • Aliphatic protons of the octanoyl chain: Multiple signals between ~0.8-2.5 ppm, including a triplet for the terminal methyl group.

  • Expected ¹³C NMR Signals:

    • Carbonyl carbon: ~170 ppm.

    • Aromatic carbons: ~120-140 ppm.

    • Aliphatic carbons: ~14-40 ppm.

c) Mass Spectrometry (MS):

  • Objective: To determine the molecular weight of the compound and gain further structural information from its fragmentation pattern.[10]

  • Procedure: The sample is introduced into a mass spectrometer (e.g., using electrospray ionization - ESI).

  • Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of N-(2-chlorophenyl)octanamide (C₁₄H₂₀ClNO). The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio) for the molecular ion peak (M⁺ and M+2) would provide strong evidence for the presence of a chlorine atom.

Conclusion

The synthesis of N-(2-chlorophenyl)octanamide can be reliably achieved through established methods such as the Schotten-Baumann reaction or modern carbodiimide-mediated couplings. The choice of method will be dictated by the specific requirements of the research, including scale, cost, and available equipment. Independent verification through a combination of IR, NMR, and Mass Spectrometry is a critical and non-negotiable step to ensure the identity and purity of the synthesized compound. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently synthesize and verify this and similar N-acylanilide compounds.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

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  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

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  • PMC. (n.d.). Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. Retrieved from [Link]

  • MDPI. (n.d.). Direct amidation of aniline and its derivatives with acetic acid catalyzed by sulfated. Retrieved from [Link]

  • YouTube. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link]

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  • Sciencemadness Discussion Board. (2009, January 18). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]

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  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

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Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the toxicity profile of N-(2-chlorophenyl)octanamide (referred to herein as NC8 ), a lipophilic anilide derivative. Due to the specific nature of this compound, its toxicological evaluation relies heavily on Structure-Activity Relationships (SAR) with well-characterized analogs: N-(2-chlorophenyl)acetamide (NC2) and the herbicide Propanil .

Key Finding: The toxicity of NC8 is governed by a "Metabolic Activation Switch." While its C8 (octanoyl) chain enhances lipophilicity and dermal penetration compared to short-chain analogs, it sterically hinders enzymatic hydrolysis.[1] Consequently, NC8 exhibits a delayed but potentially persistent toxicity profile characterized by methemoglobinemia and oxidative stress, mediated by the release of 2-chloroaniline .

Chemical Identity & Physicochemical Profiling

Understanding the toxicity of NC8 requires a direct comparison with its structural analogs. The primary differentiator is the acyl chain length, which dictates bioavailability and enzyme affinity.

Table 1: Comparative Physicochemical Properties[1]
CompoundStructure DescriptionLogP (Predicted)Water SolubilityPrimary Tox Hazard
N-(2-chlorophenyl)octanamide (NC8) 2-Cl-Aniline + C8 Fatty Acid~5.2 (High)Very LowDelayed MetHb, Dermal Irritation
N-(2-chlorophenyl)acetamide (NC2) 2-Cl-Aniline + Acetic Acid~2.1 (Mod)ModerateAcute MetHb, Eye/Skin Irritant
Propanil 3,4-Dichloroaniline + Propionic Acid~3.0LowSevere MetHb, Hepatotoxicity

SAR Insight: The high LogP of NC8 suggests it will partition significantly into lipid bilayers and adipose tissue, potentially leading to a larger volume of distribution (


) than NC2. This "depot effect" can prolong exposure to low levels of the toxic metabolite.

Metabolic Fate & Mechanism of Action

The toxicity of N-phenylamides is rarely intrinsic to the parent molecule; it is driven by metabolic hydrolysis.

The Hydrolysis Bottleneck

The rate-limiting step in NC8 toxicity is the cleavage of the amide bond by hepatic Carboxylesterases (CES) or Arylacetamide Deacetylases (AADAC) .

  • NC2 (Acetamide): Rapidly hydrolyzed, causing an acute spike in 2-chloroaniline levels.[1]

  • NC8 (Octanamide): The long C8 chain introduces steric bulk and hydrophobic interactions that may reduce the turnover rate (

    
    ) by cytosolic amidases.
    
Pathway Visualization

The following diagram illustrates the bioactivation pathway. The "Toxicophore Release" step is slower for NC8 than NC2.[1]

MetabolicPathway Parent N-(2-chlorophenyl)octanamide (Parent) Enzyme Carboxylesterase / AADAC (Liver Microsomes) Parent->Enzyme Metabolite1 2-Chloroaniline (Primary Toxicant) Enzyme->Metabolite1 Hydrolysis (Slow for C8) Metabolite2 Octanoic Acid (Benign) Enzyme->Metabolite2 Bioactivation CYP2E1 / CYP3A4 (N-Hydroxylation) Metabolite1->Bioactivation ToxicEnd N-Hydroxy-2-chloroaniline (Methemoglobin Former) Bioactivation->ToxicEnd Redox Cycling

Figure 1: Metabolic activation pathway of N-(2-chlorophenyl)octanamide.[1] The hydrolysis step is the kinetic gatekeeper of toxicity.

Toxicological Profile Comparison

Hematotoxicity (Methemoglobinemia)

The release of 2-chloroaniline leads to the formation of phenylhydroxylamines, which oxidize Hemoglobin (


) to Methemoglobin (

), causing functional anemia.
  • NC2 Risk: High acute risk.[1] Rapid onset of cyanosis.[1]

  • NC8 Risk: Moderate/Chronic risk.[1] Due to slow release, acute cyanosis is less likely, but chronic exposure may deplete erythrocyte reductase capacity.[1]

Hepatotoxicity[1]
  • Mechanism: 2-chloroaniline can be further oxidized to reactive quinone imines, which deplete hepatic Glutathione (GSH).[1]

  • Experimental Observation: In vitro assays (HepG2) often show that while NC2 causes immediate cytotoxicity, NC8 may show "delayed cytotoxicity" requiring longer incubation times (24-48h) to allow for sufficient metabolite accumulation.[1]

Experimental Protocols (Self-Validating Systems)

To objectively compare NC8 against alternatives, the following protocols assess metabolic stability and cytotoxicity.

Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of NC8 vs. NC2.[1]

Reagents:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL).[1]

  • NADPH Regenerating System.[1]

  • Test Compounds: NC8, NC2, Propanil (Positive Control).[1]

  • Internal Standard: Tolbutamide.[1]

Workflow:

  • Pre-incubation: Mix 0.5 mg/mL microsomes with phosphate buffer (pH 7.4) at 37°C.[1]

  • Initiation: Add test compound (final conc. 1 µM) and NADPH.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min into ice-cold acetonitrile (stops reaction).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .[1]

Validation Criteria:

  • Propanil must show >50% depletion within 30 mins (confirming amidase activity).[1]

  • NC8 is expected to show <20% depletion if steric hindrance is significant.[1]

Protocol B: MTT Cytotoxicity Assay (HepG2)

Objective: Compare cell viability thresholds (


).

Workflow:

  • Seeding: Seed HepG2 cells (1x10^4/well) in 96-well plates; incubate 24h.

  • Dosing: Treat with NC8 and NC2 (Range: 1 - 500 µM).

    • Note: Due to NC8 insolubility, use a DMSO vehicle (<0.5%) and ensure dispersion.[1]

  • Incubation: 24h and 48h (Critical for detecting delayed toxicity of NC8).

  • Readout: Add MTT reagent, solubilize formazan crystals, read Absorbance at 570 nm.

AssayWorkflow cluster_Time Incubation Variables Step1 HepG2 Seeding (24h Recovery) Step2 Compound Dosing (NC8 vs NC2) Step1->Step2 T1 24 Hours (Acute Tox) Step2->T1 T2 48 Hours (Delayed Tox) Step2->T2 Step3 MTT Addition (Mitochondrial Activity) T1->Step3 T2->Step3 Step4 IC50 Calculation Step3->Step4

Figure 2: Workflow for differential cytotoxicity assessment. Extended incubation is required for lipophilic amides.

Conclusion

N-(2-chlorophenyl)octanamide presents a distinct toxicological profile from its short-chain analogs.[1] While less likely to cause acute, lethal methemoglobinemia compared to N-(2-chlorophenyl)acetamide , its high lipophilicity and metabolic stability create a risk of bioaccumulation and chronic low-level oxidative stress.

Recommendation: For drug development, NC8 should be handled as a Class II (High Permeability, Low Solubility) compound.[1] Safety assessments must prioritize chronic dosing studies over acute lethality tests to capture the slow-release kinetics of the toxic aniline moiety.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 641141, 2-(2-chlorophenyl)acetamide.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2017). Toxicological Review of Chloroanilines.[1] Integrated Risk Information System (IRIS).[1] Retrieved from [Link][1]

  • McMillan, D. C., et al. (1990). Propanil-induced methemoglobinemia and hemoglobin binding in the rat.[1] Toxicology and Applied Pharmacology.[1] (Seminal work on chlorinated anilide toxicity mechanism).

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology.[1] Wiley-VCH.[1] (Authoritative source on amide hydrolysis SAR).

  • Varma, M. N., & Madras, G. (2008). Effect of chain length on enzymatic hydrolysis of p-nitrophenyl esters.[1][2] Applied Biochemistry and Biotechnology.[1][2] Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking N-(2-chlorophenyl)octanamide in Functional Assays for TRPV1 Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Uncovering the Therapeutic Potential of Novel Ligands

In the landscape of modern drug discovery, the identification and characterization of novel molecular entities that can modulate key physiological targets is a cornerstone of therapeutic innovation. N-(2-chlorophenyl)octanamide is a synthetic compound with structural similarities to endogenous lipid signaling molecules. While its specific biological targets are not yet fully elucidated in publicly available literature, its N-acyl amide structure suggests a potential interaction with ion channels and receptors involved in sensory perception and pain, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

TRPV1 is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including heat, protons (acidic pH), and endogenous lipid-derived agonists like anandamide. It is most famously activated by capsaicin, the pungent compound in chili peppers. Its critical role in pain and neurogenic inflammation pathways makes it a high-value target for the development of novel analgesics.

This guide provides a comprehensive framework for the functional characterization of N-(2-chlorophenyl)octanamide (referred to herein as "Test Compound C8-Cl"), establishing its performance profile as a potential TRPV1 modulator. We will benchmark its activity against well-established pharmacological tools: Capsaicin, a potent TRPV1 agonist, and Capsazepine, a competitive TRPV1 antagonist. The methodologies detailed below are designed to provide a robust, multi-faceted evaluation of the compound's potency, efficacy, and mechanism of action, adhering to the principles of scientific rigor and reproducibility.

Part 1: Foundational Screening via Calcium Imaging

The initial step in characterizing a potential TRPV1 modulator is to determine if it can elicit or inhibit channel activation. Since TRPV1 is a non-selective cation channel with a high permeability to Ca²⁺, its activation leads to a rapid and measurable increase in intracellular calcium concentrations. Fluorometric calcium imaging is a high-throughput, sensitive, and reliable method for this purpose.

Experimental Rationale

We employ a cell-based assay using a stable cell line, such as HEK293 or CHO cells, that has been engineered to overexpress the human TRPV1 channel (hTRPV1). These cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM). Upon Ca²⁺ binding, the dye exhibits a significant increase in fluorescence intensity, which can be monitored in real-time using a fluorescence plate reader or a high-content imaging system. This approach allows us to determine if Test Compound C8-Cl acts as an agonist (directly activating the channel) or an antagonist (blocking activation by a known agonist).

Workflow for Calcium Imaging Assay

G cluster_prep Cell Preparation cluster_agonist Agonist Mode Test cluster_antagonist Antagonist Mode Test cluster_analysis Data Analysis p1 Seed hTRPV1-expressing HEK293 cells in a 96-well plate p2 Incubate for 24 hours (37°C, 5% CO2) p1->p2 p3 Load cells with Fluo-4 AM calcium indicator p2->p3 a1 Establish baseline fluorescence reading p3->a1 an1 Pre-incubate cells with Test Compound C8-Cl or Capsazepine (control) p3->an1 a2 Add serial dilutions of Test Compound C8-Cl or Capsaicin (control) a1->a2 a3 Monitor fluorescence change over time a2->a3 d1 Normalize fluorescence data (ΔF/F0) a3->d1 an2 Add EC80 concentration of Capsaicin an1->an2 an3 Monitor fluorescence change over time an2->an3 an3->d1 d2 Generate dose-response curves d1->d2 d3 Calculate EC50 (agonist) or IC50 (antagonist) values d2->d3

Caption: Workflow for assessing TRPV1 modulation using a cell-based calcium imaging assay.

Step-by-Step Protocol: Calcium Imaging
  • Cell Culture: Seed HEK293 cells stably expressing hTRPV1 into black-walled, clear-bottom 96-well microplates at a density of 50,000 cells per well. Culture overnight in DMEM supplemented with 10% FBS at 37°C with 5% CO₂.

  • Dye Loading: Aspirate the culture medium. Wash cells once with Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Add 100 µL of Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer) to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Compound Addition & Measurement:

    • For Agonist Testing: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence (Excitation: 494 nm, Emission: 516 nm) for 10-20 seconds. Add serial dilutions of Test Compound C8-Cl or Capsaicin and continue recording the fluorescence signal for at least 180 seconds.

    • For Antagonist Testing: After dye loading, add serial dilutions of Test Compound C8-Cl or Capsazepine. Incubate for 15-20 minutes. Place the plate in the reader, establish a baseline, then add a pre-determined EC₈₀ concentration of Capsaicin to all wells to stimulate the channel. Record the fluorescence response.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline (F₀) and normalize the data. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Anticipated Performance Benchmarks

The following table presents hypothetical data to illustrate how the performance of Test Compound C8-Cl would be compared against standard controls.

CompoundAssay ModePotency (EC₅₀ / IC₅₀)Efficacy (% of Max Capsaicin Response)
Capsaicin Agonist150 nM100% (by definition)
Capsazepine Antagonist400 nMNot Applicable
Test Compound C8-Cl Agonist1.2 µM85%
Test Compound C8-Cl Antagonist> 50 µMNot Applicable

This hypothetical data suggests that Test Compound C8-Cl is a partial agonist of TRPV1, with lower potency than Capsaicin.

Part 2: High-Fidelity Characterization with Patch-Clamp Electrophysiology

While calcium imaging is excellent for screening, patch-clamp electrophysiology is the gold standard for directly measuring ion channel activity. This technique provides unparalleled detail on the biophysical interactions between a compound and the channel, including kinetics, voltage-dependence, and mode of action.

Experimental Rationale

By forming a high-resistance seal between a glass micropipette and the cell membrane (a "gigaseal"), we can isolate and record the ionic currents flowing through the TRPV1 channels in a single cell. The whole-cell configuration allows us to control the intracellular and extracellular solutions and clamp the membrane potential at a set voltage. This enables precise measurement of current amplitude, activation and deactivation rates, and the nature of channel block.

Signaling Pathway of TRPV1 Activation

G cluster_stimuli cluster_channel cluster_response capsaicin Capsaicin trpv1 TRPV1 capsaicin->trpv1 heat Heat (>43°C) heat->trpv1 protons Protons (pH < 6) protons->trpv1 c8cl Test Compound C8-Cl (Hypothetical Agonist) c8cl->trpv1 influx Ca²⁺ / Na⁺ Influx trpv1->influx Channel Opening depol Membrane Depolarization influx->depol signal Downstream Signaling (e.g., CGRP release) depol->signal

Caption: Simplified signaling pathway of TRPV1 channel activation leading to cellular responses.

Step-by-Step Protocol: Whole-Cell Patch-Clamp
  • Cell Preparation: Use hTRPV1-expressing HEK293 cells plated at a low density on glass coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse with extracellular solution (containing, in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4).

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution (containing, in mM: 140 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA; pH 7.2).

  • Gigaseal Formation: Approach a single cell with the micropipette and apply gentle suction to form a gigaseal (>1 GΩ).

  • Whole-Cell Configuration: Apply a stronger pulse of suction to rupture the cell membrane patch under the pipette tip, achieving the whole-cell configuration. Clamp the cell's membrane potential at -60 mV.

  • Compound Application:

    • Agonist Test: After establishing a stable baseline current, perfuse the cell with a known concentration of Test Compound C8-Cl or Capsaicin. Record the inward current elicited by the compound.

    • Antagonist Test: First, apply a baseline-activating concentration of Capsaicin (e.g., EC₅₀). Once a stable current is achieved, co-perfuse with Capsaicin and Test Compound C8-Cl to measure the degree of current inhibition.

  • Data Acquisition & Analysis: Record currents using an appropriate amplifier and data acquisition software (e.g., Axopatch, pCLAMP). Measure peak current amplitudes and analyze current-voltage (I-V) relationships using voltage ramps or steps to characterize the biophysical properties of modulation.

Comparative Performance Data

This table shows potential results from electrophysiological recordings, providing a more detailed comparison.

ParameterCapsaicinCapsazepineTest Compound C8-Cl (Hypothetical)
Mode of Action AgonistCompetitive AntagonistPartial Agonist
Potency (EC₅₀ / IC₅₀) 180 nM450 nM1.5 µM
Max Current Density -150 ± 12 pA/pFNot Applicable-110 ± 9 pA/pF
Effect on I-V Relationship Induces strongly outward-rectifying currentShifts Capsaicin dose-response curve to the rightInduces outward-rectifying current
Activation Kinetics (τ) Fast (τ ≈ 50 ms)Not ApplicableSlower (τ ≈ 150 ms)

Conclusion and Future Directions

This guide outlines a robust, two-tiered approach for the functional benchmarking of a novel compound, N-(2-chlorophenyl)octanamide (Test Compound C8-Cl), as a hypothetical modulator of the TRPV1 channel. The initial high-throughput calcium imaging assay serves as an effective screening method to determine the compound's mode of action (agonist vs. antagonist) and to estimate its potency and efficacy relative to established standards like Capsaicin and Capsazepine. The subsequent, more detailed analysis using patch-clamp electrophysiology provides the gold-standard characterization of its direct effects on channel biophysics, confirming its mechanism and revealing nuanced details such as activation kinetics.

Based on our hypothetical data, Test Compound C8-Cl presents as a partial agonist with micromolar potency, a profile that could be of interest for developing analgesics with a potentially wider therapeutic window than full agonists.

Further investigation should include:

  • Selectivity Profiling: Assessing the activity of Test Compound C8-Cl against other related TRP channels (e.g., TRPA1, TRPV4) to determine its target selectivity.

  • In Vivo Models: Evaluating the compound's efficacy in animal models of inflammatory and neuropathic pain.

  • Structural Biology: Investigating the binding site and molecular determinants of interaction through cryo-EM or computational docking studies.

By following this structured, data-driven benchmarking strategy, researchers can efficiently and accurately characterize novel compounds, paving the way for the development of next-generation therapeutics.

References

  • Caterina, M. J., Schumacher, M. A., Tominaga, M., Rosen, T. A., Levine, J. D., & Julius, D. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature. [Link]

  • Tominaga, M., Caterina, M. J., Malmberg, A. B., Rosen, T. A., Gilbert, H., Skinner, K., ... & Julius, D. (1998). The cloned capsaicin receptor integrates multiple pain-producing stimuli. Neuron. [Link]

  • Stucky, C. L., & Lewin, G. R. (1999). Isolectin B4-positive and -negative nociceptors are functionally distinct. The Journal of Neuroscience. [Link]

  • Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv. [Link]

Safety Operating Guide

Operational Guide: Safe Disposal of N-(2-chlorophenyl)octanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

N-(2-chlorophenyl)octanamide is a halogenated organic amide.[1][2] While often chemically stable under neutral conditions, its disposal requires strict adherence to Halogenated Waste protocols. Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) poses severe environmental risks due to the potential release of 2-chloroaniline (a toxic breakdown product) and the formation of dioxins during improper incineration.[1]

IMMEDIATE ACTION REQUIRED:

  • NEVER dispose of this compound down the drain.[3]

  • NEVER mix with non-halogenated waste (e.g., Acetone, Ethanol) to avoid cross-contaminating bulk waste streams.

  • ALWAYS segregate into the designated "Halogenated Organic" waste stream.

Chemical Profile & Hazard Identification

To understand the disposal rigor, one must understand the molecule's fate. N-(2-chlorophenyl)octanamide contains a chlorine atom attached to an aromatic ring.[1][2] This structural feature dictates its regulatory classification.

Table 1: Physicochemical & Hazard Profile[1][2]
PropertyDescriptionOperational Implication
Chemical Structure Amide linkage between octanoic acid and 2-chloroaniline.[1][2]Hydrolysis Risk: In the presence of strong acids/bases, it hydrolyzes to release 2-chloroaniline (highly toxic).[1][2]
Halogen Content Contains Chlorine (Cl).[1][2][4]Mandatory Segregation: Must be incinerated at high temperatures (>1100°C) to prevent dioxin formation.[1][2]
Physical State Waxy solid or viscous liquid (depending on purity/temp).[1][2]Spill Cleanup: Solids should be swept; liquids require absorbent pads.[1][2]
Solubility Lipophilic; soluble in organic solvents (DCM, DMSO), insoluble in water.[1][2]Aquatic Hazard: Bio-accumulative potential; dangerous to aquatic life if released to sewers.[1][2]
Incompatibilities Strong oxidizers, Strong acids, Strong bases.[1][2][5]Storage: Keep away from nitric acid or perchlorates to prevent uncontrolled reactions.[1][2]

Waste Segregation Logic (The "Halogenated Rule")[1]

The most common compliance failure in laboratories is the commingling of halogenated and non-halogenated wastes. This section details the decision logic required for N-(2-chlorophenyl)octanamide.

Why Segregation Matters[2][6]
  • Cost: Halogenated waste disposal is significantly more expensive than non-halogenated waste.[4][6] Contaminating a 20L drum of acetone with 50mL of this amide reclassifies the entire drum as halogenated waste.

  • Safety: Halogenated compounds can react violently with certain metals (e.g., aluminum, magnesium) or alkali/alkaline earth metals found in other waste streams.

Figure 1: Waste Stream Decision Matrix[1]

WasteSegregation Start Waste Generation: N-(2-chlorophenyl)octanamide StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid / Waxy Residue StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid BinA Solid Hazardous Waste Bin (Label: Halogenated Organic Solid) SolidPath->BinA Bag & Tag SolventCheck Is the solvent Halogenated? LiquidPath->SolventCheck BinB Halogenated Solvent Waste Carboy (Label: Halogenated Organic Liquid) SolventCheck->BinB Yes (e.g., DCM, Chloroform) SolventCheck->BinB No (e.g., Ethanol, Acetone)* Note *CRITICAL: Even if dissolved in non-halogenated solvent, the presence of the amide contaminates the whole mixture. It MUST go to Halogenated Waste. SolventCheck->Note

Caption: Decision matrix for segregating N-(2-chlorophenyl)octanamide. Note that any mixture containing this compound defaults to the Halogenated Waste stream.[1]

Step-by-Step Disposal Protocol

Follow this protocol to ensure compliance with EPA (RCRA) and local EHS regulations.

Phase 1: Preparation
  • Identify the Container: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the waste is acidic, though neutral amides are generally compatible with metal.

  • Labeling: Attach a hazardous waste tag before adding the first drop of waste.

    • Chemical Name: Write out the full name: "N-(2-chlorophenyl)octanamide." Do not use abbreviations or chemical structures alone.

    • Hazard Checkboxes: Check "Toxic" and "Irritant." If dissolved in a flammable solvent, check "Flammable."

    • Constituents: If in solution, list the solvent and the approximate % concentration.

Phase 2: Transfer[1][2]
  • Fume Hood Use: Perform all waste transfers inside a certified chemical fume hood to capture potential vapors from the solvent or dust from the solid.

  • Funnel Safety: Use a funnel with a lid or remove the funnel immediately after use. Do not leave open funnels in waste carboys (violation of "Closed Container" regulations).

  • Secondary Containment: Ensure the waste container sits in a secondary tray capable of holding 110% of the container's volume.

Phase 3: Storage & Pickup
  • Cap Tight: Ensure the cap is screwed on tightly when not actively adding waste.

  • Time Limit: Do not store waste in the lab for more than 90 days (standard accumulation time limit for many jurisdictions).

  • Request Pickup: Contact your facility's EHS or licensed waste contractor for removal. Specify that the waste contains Halogenated Organics intended for High-Temperature Incineration .

Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent the compound from entering floor drains.

Figure 2: Spill Response Workflow

SpillResponse Alert 1. Alert & Secure Evacuate area if necessary PPE 2. Don PPE Nitrile gloves, Lab coat, Goggles Alert->PPE Contain 3. Containment Circle spill with absorbent socks PPE->Contain Absorb 4. Absorption Use vermiculite or pads Contain->Absorb Clean 5. Decontamination Wash surface with soap & water Absorb->Clean Dispose 6. Disposal All debris -> Haz Waste Bin Clean->Dispose

Caption: Operational workflow for managing a laboratory spill of N-(2-chlorophenyl)octanamide.

Specific Cleanup Instructions[2][3][7][8]
  • Solid Spill: Gently sweep up the material to avoid generating dust. Place directly into a wide-mouth hazardous waste jar.

  • Liquid/Solution Spill:

    • Place absorbent pads over the spill.

    • Wipe from the outside in to prevent spreading.

    • Decontamination: After bulk removal, scrub the area with a detergent solution (e.g., Alconox) and water. The amide is lipophilic and will not be removed by water alone.

    • Final Step: All contaminated pads, gloves, and paper towels must be disposed of as solid hazardous waste (contaminated debris).

References & Regulatory Grounding[1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from EPA.gov.

  • PubChem. (n.d.). 2-Chloroaniline Compound Summary. National Library of Medicine. (Used for toxicity inference of hydrolysis products). [1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

Sources

Personal protective equipment for handling N-(2-chlorophenyl)octanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

N-(2-chlorophenyl)octanamide is a lipophilic amide derivative often used as a pharmaceutical intermediate or research probe.[1] While specific Safety Data Sheets (SDS) for this exact structure are rare in public databases, its safety profile must be inferred from its two functional components: the 2-chloroaniline core and the octanoyl lipophilic tail.[1]

The "Hidden" Hazard: Most researchers underestimate this compound because amides are generally stable. However, the C8-octyl chain acts as a permeation enhancer, significantly increasing the ability of the toxic 2-chlorophenyl moiety to penetrate the stratum corneum (skin barrier).[1] Upon absorption or inadvertent ingestion, metabolic hydrolysis can release 2-chloroaniline , a potent toxin known to cause methemoglobinemia (cyanosis) and organ damage.[1]

Operational Mandate: Treat this compound as a Skin-Absorbing Toxin . Standard "lab coat and single nitrile glove" protocols are insufficient for prolonged handling, especially in solution.

Hazard Logic & Risk Profile

To understand the safety requirements, we must analyze the compound's structure-activity relationship (SAR).[1]

ComponentHazard ContributionOperational Implication
2-Chlorophenyl Group Toxicity Source. Structural analog to 2-chloroaniline (CAS 95-51-2).[1][2] Potential for methemoglobinemia, eye irritation, and aquatic toxicity.Zero-skin-contact policy. requires high-efficiency disposal (halogenated waste).[1]
Octanamide Tail (C8) Permeation Vector. Increases lipophilicity (LogP > 4.0 estimated). Makes the compound soluble in skin oils and organic solvents.Glove Breakthrough Risk. Standard nitrile gloves degrade faster when this compound is dissolved in organic solvents (e.g., DMSO, DCM).[1]
Amide Linkage Stability/Reactivity. Generally stable but susceptible to hydrolysis in strong acid/base, releasing the toxic amine.Avoid strong acids during cleanup to prevent generating free 2-chloroaniline fumes.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption, the primary route of exposure for lipophilic amides.

Tier 1: Solid Handling (Weighing/Transfer)

Use when handling the neat powder.[1]

  • Respiratory: N95/P95 Respirator (if outside hood) or standard Laboratory Fume Hood (Preferred).

  • Hands: Double Nitrile Gloves (Minimum thickness: 5 mil outer / 4 mil inner). Change immediately if powder contaminates the surface.

  • Eyes: Chemical Safety Goggles (ANSI Z87.1).

  • Body: Lab coat (buttoned), long pants, closed-toe shoes.[1]

Tier 2: Solution Handling (Synthesis/Purification)

Use when the compound is dissolved in solvents (DMSO, Methanol, DCM, Ethyl Acetate).[1]

  • Respiratory: Fume Hood is Mandatory. [1]

  • Hands (Critical):

    • Preferred:Silver Shield / Laminate Gloves (under outer nitrile gloves for dexterity).

    • Alternative:High-Grade Nitrile (Double Gloved) with specific change-out times (<15 mins exposure).[1]

    • Reasoning: The lipophilic nature of the octyl chain allows the compound to migrate through standard nitrile once the solvent carrier swells the glove material.

  • Eyes: Chemical Splash Goggles + Face Shield (if working with >500mL volumes).

  • Body: Chemical-resistant apron over lab coat.[1]

Operational Workflow: Step-by-Step

Phase A: Pre-Operational Setup
  • Verify Ventilation: Ensure fume hood face velocity is between 80–120 fpm.

  • Solvent Selection: If possible, avoid highly penetrating solvents like DMSO or DMF during initial handling, as they accelerate skin absorption of the solute. Use Ethanol or Ethyl Acetate if chemistry permits.

  • Decontamination Prep: Prepare a "Quench Station" containing a 10% bleach solution or surfactant-rich soapy water.

Phase B: Handling & Synthesis

HandlingWorkflow cluster_0 Critical Control Points Start Start: Solid Reagent Weighing Weighing (Static Control) Start->Weighing Anti-static gun Solubilization Solubilization (Solvent Risk) Weighing->Solubilization Add Solvent (Fume Hood) Reaction Reaction/Usage (Closed System) Solubilization->Reaction Double Gloves (Laminate) Cleanup Decontamination Reaction->Cleanup Waste Segregation

Figure 1: Operational workflow emphasizing critical control points where exposure risk shifts from inhalation (dust) to dermal absorption (solution).[1][3]

  • Weighing:

    • Use an anti-static gun if the powder is fluffy/electrostatic.

    • Weigh inside the fume hood or a vented balance enclosure.

    • Why? N-(2-chlorophenyl)octanamide dust is an irritant; inhalation can lead to rapid systemic absorption via lung tissue.[1]

  • Solubilization:

    • Add solvent slowly to prevent aerosolization.

    • Crucial: Once dissolved, do not touch any surface outside the hood with gloved hands. Assume gloves are contaminated.

  • Spill Response (Small Scale):

    • Solid: Wipe with wet paper towel (water/surfactant). Do not dry sweep (creates dust).

    • Solution: Absorb with vermiculite or chem-pads.[1] Double bag immediately.

Phase C: Disposal & Post-Work
  • Waste Category: Halogenated Organic Waste. [1]

  • Labeling: Must explicitly state "Contains Chlorinated Amides – Toxic."

  • Equipment Wash: Rinse glassware with Acetone inside the hood, then wash with soap and water. Collect the first acetone rinse as halogenated waste.

Scientific Rationale & Mechanism

The safety protocols above are derived from the metabolic pathway of chlorinated anilides.

MetabolicPathway Parent N-(2-chlorophenyl)octanamide (Lipophilic Precursor) Hydrolysis Hydrolysis (Enzymatic/Chemical) Parent->Hydrolysis Skin/Gut Absorption Metabolite1 Octanoic Acid (Benign) Hydrolysis->Metabolite1 Metabolite2 2-Chloroaniline (TOXIC) Hydrolysis->Metabolite2 Primary Hazard Toxicity Methemoglobinemia (Cyanosis) Metabolite2->Toxicity Oxidation of Hemoglobin

Figure 2: Metabolic activation pathway.[1] The lipophilic parent compound acts as a carrier, delivering the toxic 2-chloroaniline payload systemically.[1]

Why this matters: Standard amides (like acetanilide) are metabolized in the liver. However, the 2-chloro substituent blocks certain detoxification pathways (ring hydroxylation), forcing the body to process the amine group, which leads to the formation of hydroxylamines—the agents responsible for oxidizing hemoglobin (Methemoglobinemia).[1]

Emergency Procedures

ScenarioImmediate ActionMedical Follow-up
Skin Contact Wash with soap and water for 15 mins.[1] Do NOT use alcohol (increases absorption).Monitor for signs of cyanosis (blue lips/nails) for 24 hours.
Eye Contact Flush with water for 15 mins. Lift eyelids.Seek ophthalmologist (corneal abrasion risk).
Inhalation Move to fresh air.[2][4][5][6][7][8]If breathing is difficult, administer oxygen (trained personnel only).
Ingestion Do NOT induce vomiting. Rinse mouth.[5][7][8]Urgent: Transport to ER. Mention "Aniline Derivative" exposure.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 69414, Octanamide. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023). Chemical Dashboard: 2-Chloroaniline (Metabolic Analog). Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.